Zirconium telluride
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(tellanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSTGHBOKMWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zr](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014623 | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32321-65-6 | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32321-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032321656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.338 | |
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Synthesis Methodologies and Growth Mechanisms of Zirconium Telluride
Bulk Crystal Growth Techniques for Zirconium Telluride
Chemical Vapor Transport (CVT) Synthesis of this compound Single Crystals
Chemical Vapor Transport (CVT) is a widely utilized technique for synthesizing single crystals of various non-volatile solid materials, including this compound. uidaho.edunih.gov The process involves sealing the source material, typically high-purity zirconium and tellurium powders, in an evacuated quartz ampoule. uidaho.edunih.gov A transport agent, such as iodine, is often introduced to facilitate the reaction and transport of the material along a temperature gradient established between the source and deposition zones. uidaho.edunih.govmdpi.com
In a typical CVT setup for ZrTe₅, the raw materials are placed at one end of the ampoule (the hot zone), while the other end (the cold zone) is kept at a lower temperature. uidaho.edu The transport agent reacts with the source material to form volatile gaseous compounds. mdpi.com These gaseous molecules then diffuse to the colder end of the ampoule, where they decompose and deposit as single crystals. mdpi.com The process is relatively quick, often taking about two weeks. tzsunano.comamcmaterial.ca
Iodine (I₂) is a commonly used transport agent in the CVT growth of this compound. 2dsemiconductors.comuidaho.edu The concentration of the transport agent is a critical parameter that must be optimized to achieve high-quality crystals. uidaho.edu The iodine reacts with the solid ZrTe₅ to form gaseous zirconium and tellurium iodides. This reversible reaction allows for the transport of the material from the hotter to the colder zone of the furnace. mdpi.com While effective in promoting crystal growth, the use of halide transport agents like iodine can lead to the incorporation of impurities in the final crystal lattice. 2dsemiconductors.com2dsemiconductors.com
The temperature gradient between the hot and cold zones of the furnace is a key factor in controlling the CVT process. uidaho.edumdpi.com For the growth of ZrTe₅ crystals, a typical temperature profile involves heating the source zone to around 520°C and maintaining the growth zone at approximately 450°C. uidaho.edu This temperature difference drives the transport of the gaseous species. The growth period is typically extended over several days, often around 10 days, to allow for the formation of well-defined crystals with a metallic sheen. uidaho.edu The shape of the tube and the precise control of furnace temperatures are also important parameters that influence the final crystal quality. uidaho.edu
A modified CVT method, known as isothermal-CVT (ICVT), has also been reported for the growth of dichalcogenide single crystals. arxiv.orgarxiv.org In this technique, the growth occurs isothermally, driven by a chemical potential gradient rather than a temperature gradient. arxiv.orgscribd.com
A significant drawback of the CVT method is the potential for the incorporation of halide impurities (such as iodine or bromine) and the formation of a higher concentration of defects within the crystal structure. 2dsemiconductors.com2dsemiconductors.com These impurities and defects can negatively impact the material's electronic and transport properties. tzsunano.comamcmaterial.ca2dsemiconductors.commegantech.pl The defect concentration in CVT-grown crystals can be in the range of 10¹¹ to 10¹² cm⁻². tzsunano.comamcmaterial.camegantech.pl Studies have suggested that intrinsic tellurium defects induced during CVT growth can influence the material's metallic state. arxiv.org
Control of Temperature Gradients and Furnace Parameters
Flux Zone Growth of this compound Crystals
The flux zone growth method is an alternative technique that can produce high-purity single crystals. 2dsemiconductors.comamericanelements.com This melt-based approach utilizes a molten metal or salt (the flux) to dissolve the constituent elements. aip.org Upon slow cooling, crystals of the desired compound nucleate and grow within the liquid flux. aip.org For ZrTe₅, an excess of tellurium can be used as a reactive flux. aip.orgacs.org The growth process in the flux method is significantly longer than in CVT, often taking three to four months. 2dsemiconductors.comtzsunano.com
The primary advantage of the flux zone technique is the ability to grow crystals with high purity and a significantly lower concentration of defects. 2dsemiconductors.commdpi.com This method avoids the use of halide transport agents, thereby eliminating the risk of halide contamination. 2dsemiconductors.comtzsunano.comamcmaterial.ca2dsemiconductors.com The slow crystallization process allows for more perfect atomic structuring, resulting in a much lower defect concentration, typically as low as 10⁹ to 10¹⁰ cm⁻². tzsunano.comamcmaterial.camegantech.pl This leads to higher crystal quality and enhanced environmental stability. 2dsemiconductors.com Consequently, flux-grown crystals are often considered to be of "semiconductor grade". tzsunano.comamcmaterial.ca
Table 1: Comparison of Crystal Growth Techniques for this compound
| Feature | Chemical Vapor Transport (CVT) | Flux Zone Growth |
|---|---|---|
| Growth Time | ~2 weeks tzsunano.comamcmaterial.ca | ~3-4 months 2dsemiconductors.comtzsunano.com |
| Transport Agent | Halides (e.g., Iodine) 2dsemiconductors.com2dsemiconductors.com | None 2dsemiconductors.comtzsunano.com |
| Purity | Lower, potential for halide impurities 2dsemiconductors.com2dsemiconductors.com | High (e.g., 99.9999%) 2dsemiconductors.com |
| Defect Concentration | Higher (10¹¹ - 10¹² cm⁻²) tzsunano.comamcmaterial.camegantech.pl | Lower (10⁹ - 10¹⁰ cm⁻²) tzsunano.comamcmaterial.camegantech.pl |
| Crystal Quality | Lower crystallization 2dsemiconductors.com | High crystal quality 2dsemiconductors.com |
Stoichiometric Control in Flux-grown this compound
The flux growth method is a crucial technique for producing high-quality, single-crystal this compound with minimal defects. 2dsemiconductors.com This method is particularly advantageous for achieving excellent stoichiometry and high purity, which are critical for the material's electronic and quantum properties. 2dsemiconductors.com2dsemiconductors.com In contrast to faster methods like Chemical Vapor Transport (CVT), which can introduce halide contaminants and a higher concentration of point defects, the flux zone technique is halide-free. 2dsemiconductors.com2dsemiconductors.com
The process involves using an excess of one of the constituent elements, typically tellurium, as the molten solvent or "flux." For instance, ZrTe₃ and ZrTe₅ can be grown using an excess of tellurium relative to the crystal's composition. aip.org The growth of ZrTe₃ is possible from starting compositions of 3–7 at. % Zirconium, while the growth conditions for ZrTe₅ are more limited, requiring near 2 at. % Zirconium. aip.org
A key advantage of the flux method is the slow crystallization process, which can take approximately three months. This extended timeframe allows for perfect atomic structuring and results in impurity-free crystals with very low defect concentrations, on the order of 1E9 - 1E10 cm⁻². 2dsemiconductors.com2dsemiconductors.com Studies comparing flux-grown ZrTe₅ crystals to those grown by CVT show that the flux-grown samples are closer to the ideal stoichiometric composition. aip.orgsonar.ch This precise stoichiometric control is vital, as deviations, such as tellurium vacancies, can alter the material's electronic transport behavior. aip.org The higher purity and lower defect density of flux-grown crystals also lead to greater environmental stability. 2dsemiconductors.com
Other Bulk Growth Techniques for this compound (e.g., Bridgman, Vertical Gradient Freeze for related tellurides)
Beyond the flux method, other techniques are employed to synthesize bulk crystals of this compound and related compounds.
The Bridgman technique is a prominent method for growing single-crystal ingots. This process has been successfully used to synthesize Zr-doped tellurides, such as BiSbTeSe. researchgate.net The general procedure involves sealing high-purity elemental starting materials in a quartz ampoule under vacuum. researchgate.net The ampoule is then subjected to a specific temperature gradient in a furnace to facilitate the growth of a single crystal from the melt. researchgate.net This method is also utilized for producing large, high-quality single crystals of materials like ZrTe₅ and Sb₂Te₂Se, which are suitable for exfoliation into thin layers for device fabrication. 2dsemiconductors.com
The Vertical Gradient Freeze (VGF) method is another important bulk growth technique, noted for being a comparatively low-temperature process. 2dsemiconductors.com In the VGF method, the furnace and the ampoule containing the precursor materials remain stationary relative to each other, which minimizes thermal drift and temperature fluctuations during growth. 2dsemiconductors.com This stability allows for the growth of single crystals with superior quality and charge transport properties. 2dsemiconductors.com While direct reports on VGF for this compound are limited, the technique has been effectively used to grow related detector-grade quaternary telluride semiconductors like Cd₀.₉Zn₀.₁Te₀.₉₇Se₀.₀₃ (CZTS). 2dsemiconductors.com The resulting crystals demonstrate the desired stoichiometry and high resistivity necessary for high-resolution radiation detection. 2dsemiconductors.com
Thin Film Deposition of this compound Materials
The fabrication of this compound as thin films is essential for its integration into various electronic and optoelectronic devices.
Pulsed Laser Deposition (PLD) of this compound Thin Films
Pulsed Laser Deposition (PLD) is a versatile technique used to deposit thin films of this compound, such as zirconium ditelluride (ZrTe₂). aip.orgarxiv.org In this process, a high-power laser is used to ablate a target material (e.g., a sintered ZrO₂ pellet or a ZrTe₂ target) inside a vacuum chamber, creating a plasma plume that deposits onto a substrate. aip.orgamericanelements.com The quality of the resulting film can be effectively controlled by tuning various deposition parameters. aip.orgarxiv.org Due to the instability of zirconium ditelluride films in ambient conditions, a capping layer of tellurium or polycrystalline aluminum nitride is often used to protect the film from moisture and air. aip.orgarxiv.org
Impact of Substrate Temperature and Deposition Conditions on Film Quality
The substrate temperature is a critical parameter in PLD that significantly influences the quality of the deposited film. aip.org Higher substrate temperatures provide more thermal energy to the adatoms on the substrate surface, enhancing surface diffusion and promoting better crystal growth. Current time information in San Miguel County, US.
For ZrTe₂ films, high-quality, uniform epitaxial growth has been achieved at temperatures ranging from 500 °C to 750 °C. aip.orgarxiv.org As the growth temperature is decreased, the crystalline quality of the films also tends to decrease. aip.orgarxiv.org In studies on related zirconium compounds like zirconium oxide, films deposited at higher temperatures (573 K and 873 K) were found to be adherent and crystalline, whereas films deposited at room temperature (300 K) showed poor adherence. americanelements.com
Other deposition conditions, such as the background gas pressure, also play a role. The atmosphere inside the deposition chamber can affect the morphology and crystallinity of the film. For instance, depositing in a reactive atmosphere like oxygen can be crucial for obtaining the desired stoichiometry and phase in oxide films. chalcogen.ro
Epitaxial Growth Characteristics and Orientation Relationships
PLD allows for the epitaxial growth of this compound films, where the crystal lattice of the film aligns with that of the substrate. This alignment is crucial for fabricating high-performance electronic devices.
For ZrTe₂ films grown on a (0001) sapphire substrate, hexagonal films grow epitaxially with a high degree of uniformity. aip.orgarxiv.org The specific orientation relationship between the film and the substrate is (0001)ZrTe₂ // (0001)sapphire and scribd.comZrTe₂ //sapphire. aip.org When grown on (110) Strontium Titanate (STO) substrates, the main growth orientation is also along the direction, which is attributed to the layered structure of ZrTe₂. aip.org However, these films may exhibit more defects and an interfacial layer, which could be a different phase like ZrTe or a different orientation of ZrTe₂. aip.orgarxiv.org
Table 1: PLD Growth Parameters and Resulting Film Characteristics for ZrTe₂
| Parameter | Value/Condition | Observed Effect | Source |
|---|---|---|---|
| Substrate | (0001) Sapphire | High-quality, uniform epitaxial growth. No interfacial layer. | aip.orgarxiv.org |
| (110) STO | Main growth along, but more defects and a ~5 nm interfacial layer. | aip.org | |
| Substrate Temperature | 500 °C - 750 °C | Optimal range for high-quality hexagonal ZrTe₂ films. | aip.orgarxiv.org |
| < 500 °C | Decreased crystalline quality. | aip.org | |
| Capping Layer | Tellurium, Aluminum Nitride | Protects film from reaction with moisture and air. | aip.orgarxiv.org |
| Resulting Film Thickness | ~60 nm | Uniform thickness achieved on sapphire substrates. | aip.org |
Electrochemical Deposition (ECD) of this compound Thin Films
Electrochemical Deposition (ECD) represents a cost-effective and straightforward method for synthesizing this compound thin films. This technique does not require hazardous chemicals and operates under mild synthesis conditions, making it suitable for industrial applications.
The process involves the deposition of the material from an aqueous solution containing precursors. For erbium-doped this compound films, a solution of Zirconium(IV) oxochloride (ZrOCl₂) can be used as the cationic precursor and Tellurium dioxide (TeO₂) dissolved in hydrochloric acid as the anionic precursor. The deposition occurs on a conducting substrate that acts as the cathode, with a carbon rod often serving as the anode.
The resulting films are typically polycrystalline. For instance, ZrTe and Er-ZrTe films deposited via ECD show a cubic phase with prominent peaks at the (111) and (210) planes. The properties of the deposited films, such as thickness and electrical resistivity, can be controlled through the deposition parameters. Research on erbium-doped ZrTe films has shown that increasing dopant concentration can lead to an increase in film thickness and a corresponding decrease in resistivity, thereby enhancing electrical conductivity. 2dsemiconductors.com
Table 2: Electrical Properties of Electrochemically Deposited Er-doped ZrTe Thin Films
| Film Material | Thickness (nm) | Resistivity (Ω·cm) | Conductivity (Ω·cm)⁻¹ | Source |
|---|---|---|---|---|
| ZrTe | 142.11 | 4.323 x 10³ | 0.231 x 10⁻³ | 2dsemiconductors.com |
| Er-ZrTe | 159.15 | 1.292 x 10³ | 0.773 x 10⁻³ | 2dsemiconductors.com |
Effects of Precursor Concentration and Deposition Potential
The concentration of precursors and the applied deposition potential are critical parameters in the electrochemical deposition of this compound films, directly influencing the deposition rate and film quality. For the deposition of metallic zirconium, studies have indicated that a higher concentration of the zirconium precursor can be beneficial, initiating deposition at less negative potentials. frontiersin.org In the electrochemical deposition of related telluride compounds, the deposition voltage has been shown to significantly affect the material's properties. For instance, in zirconium-doped chromium telluride (Zr/CrTe), the energy bandgap was observed to decrease from 1.62 eV for the pristine material to a range of 1.43 eV to 1.15 eV as the deposition voltage increased. researchgate.net
Similarly, for silver-doped strontium sulfide (B99878) (SrS/Ag), increasing the deposition voltage led to a decrease in electrical resistivity from 1.42 x 10⁹ to 1.37 x 10⁹ Ω·m and a decrease in film thickness. karazin.ua This suggests that higher deposition potentials can alter the stoichiometry and structure of the deposited film. The relationship between potential and film composition is complex, as the process is governed by the diffusion of ions to the electrode surface and the charge transfer kinetics, which can be quasi-reversible or irreversible. frontiersin.org Precise control over both precursor concentration and deposition potential is therefore essential to achieve desired film characteristics.
Dopant Incorporation during Electrochemical Deposition (e.g., Erbium)
Doping is a key strategy to modify the properties of semiconductor materials. In the context of this compound, erbium (Er) has been successfully incorporated as a dopant during electrochemical deposition to tune its optoelectronic properties. researchgate.net The process typically uses an aqueous solution containing a zirconium precursor like Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O), a tellurium precursor such as Tellurium Dioxide (TeO₂), and an erbium source like Erbium Trioxide (Er₂O₃). internationaljournalssrg.org
The introduction of erbium into the ZrTe lattice results in notable changes. Studies have shown that erbium doping can decrease the optical band gap of this compound from 1.80 eV to 1.76 eV and significantly improve its electrical conductivity. researchgate.net Characterization of these Er-doped ZrTe films confirms a polycrystalline cubic structure, with the (111) plane being the most intense diffraction peak. researchgate.netinternationaljournalssrg.org The morphology of the films can show agglomerated particles, which result from the formation of large grains during deposition. internationaljournalssrg.org The influence of other process parameters, such as precursor temperature, is also significant, with higher temperatures potentially reducing the crystallinity of the resulting films. internationaljournalssrg.org
Below is a table summarizing the precursors and observed effects in Erbium-doped this compound synthesis via electrochemical deposition.
| Parameter/Precursor | Compound/Value | Observed Effect |
| Cationic Precursor | 0.1 mol Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) | Forms the Zirconium source for the film. internationaljournalssrg.org |
| Anionic Precursor | 0.01 mol Tellurium Dioxide (TeO₂) | Forms the Telluride source for the film. internationaljournalssrg.org |
| Dopant Source | 0.05 mol Erbium Trioxide (Er₂O₃) | Introduces Erbium into the ZrTe lattice. internationaljournalssrg.org |
| Resulting Properties | ||
| Optical Band Gap | Decreased from 1.80 eV to 1.76 eV | Tunable optical properties for potential solar and optical applications. researchgate.net |
| Electrical Conductivity | Significantly improved | Enhanced electrical performance. researchgate.net |
| Crystallinity | Polycrystalline with a cubic phase | Predominant orientation along the (111) plane. researchgate.netinternationaljournalssrg.org |
Physical Vapor Deposition (PVD) Sputtering for this compound Films
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films. Sputtering, a PVD technique, involves ejecting material from a "target" onto a "substrate." This method is well-established in the semiconductor industry and has been successfully applied to fabricate this compound films, particularly Zirconium Pentatelluride (ZrTe₅). eurekalert.orgtohoku.ac.jp
RF Magnetron Sputtering Techniques
RF magnetron sputtering is a specific PVD technique that utilizes a radio frequency (RF) voltage to create a plasma and sputter material from a target. For the synthesis of ZrTe₅, researchers have employed co-sputtering from separate zirconium and tellurium targets. eurekalert.orgtohoku.ac.jp This allows for the large-scale growth of quasi-one-dimensional ZrTe₅ films on substrates like glass. eurekalert.org The sputtering power is a critical parameter that influences the morphology and properties of the deposited films. For instance, in studies on zirconium-based metallic glass films, increasing the RF power from 75 W to 125 W resulted in a transition from a non-columnar to a columnar film structure, which in turn affected the mechanical properties. mdpi.comnih.gov Similarly, for zirconium nitride (ZrN) films, varying the substrate bias voltage during sputtering enhanced the crystallinity and preferential grain orientation. researchgate.net These findings highlight the importance of controlling sputtering parameters to tailor the structure of the resulting this compound films.
Amorphous-to-Crystalline Phase Transition during Heat Treatment
A key characteristic of this compound films produced by RF magnetron sputtering is their initial amorphous state upon deposition. eurekalert.orgtohoku.ac.jp To achieve the desired crystalline structure and its associated exotic electronic properties (such as those of a Dirac or Weyl semimetal in ZrTe₅), a post-deposition heat treatment, or annealing, is required. eurekalert.orgtohoku.ac.jpjmst.org
This amorphous-to-crystalline phase transition is typically induced by annealing the film in a controlled environment, such as an argon atmosphere. eurekalert.orgtohoku.ac.jp The transition dramatically alters the material's properties. eurekalert.orgtohoku.ac.jp Studies on the crystallization of sputter-deposited amorphous Mo-Te films and MoS₂ have shown that this process can be complex, sometimes involving unexpected changes in electrical resistance. researchgate.net For ZrTe₅, detailed analysis of this transformation provides fundamental insights into the crystallization mechanisms of quasi-one-dimensional materials in general. tohoku.ac.jp This two-step process—amorphous deposition followed by crystallization—is crucial for obtaining high-quality this compound films with specific functionalities. jmst.org
Mechanical Exfoliation for this compound Nanostructures
Mechanical exfoliation is a top-down method for obtaining atomically thin, two-dimensional (2D) materials from their bulk layered parent crystals. This technique, famously used to isolate graphene, is also applicable to transition metal dichalcogenides and other van der Waals materials, including this compound. The process relies on overcoming the weak van der Waals forces between the layers of the bulk crystal, typically using adhesive tape.
First-principles calculations have indicated that two-dimensional monolayers of zirconium trichalcogenides (including ZrTe₃) can be stably exfoliated from their bulk counterparts due to low cleavage energy. researchgate.net This has been demonstrated experimentally, with researchers successfully preparing nanoplates of ZrTe₂ and few-layer nanosheets of ZrTe₅ by mechanically exfoliating bulk crystals onto Si/SiO₂ substrates. researchgate.netmpg.de These exfoliated nanostructures are essential for fundamental research and the fabrication of nanoelectronic and spintronic devices to probe their intrinsic transport and optical properties. researchgate.netmpg.de Commercially available, highly crystalline ZrTe₃ ribbons are often sold specifically for this purpose. 2dsemiconductors.com While mechanical exfoliation is excellent for producing high-quality flakes for research, alternative methods like liquid-phase exfoliation (LPE) are being explored for larger-scale production. researchgate.net
Doping Strategies and Their Influence on this compound Synthesis
Doping, the intentional introduction of impurities into a material, is a fundamental strategy for tuning the structural, electronic, and thermoelectric properties of semiconductors. bohrium.comacs.org In the synthesis of this compound and related materials, doping can be achieved through various methods, including co-precipitation during electrochemical deposition, co-sputtering in PVD, or during bulk crystal growth via techniques like chemical vapor transport (CVT). researchgate.netacs.org
The choice of dopant and its concentration can dramatically alter the material's characteristics. As discussed previously, doping this compound with Erbium during electrochemical deposition modifies its optical and electrical properties. researchgate.net Doping strategies are not limited to adding new elements. For example, in the ZrCoSb alloy system, substituting some of the antimony (Sb) with tellurium (Te) was shown to decrease the lattice thermal conductivity and enhance the thermoelectric figure of merit (ZT), demonstrating that non-isovalent substitution can optimize performance. bohrium.com
The influence of a dopant extends to the material's structure. In layered transition metal dichalcogenides, dopants can be substituted directly into the lattice, intercalate between layers, or even stabilize different structural phases. acs.org For instance, doping with certain metals can favor the formation of fullerene-like structures over flat sheets. acs.org In the broader context of zirconium-based materials like zirconia (ZrO₂), doping with cations such as Y³⁺, Ca²⁺, or Ce³⁺ is a well-established method to stabilize specific crystalline phases and modify surface acidity and basicity for catalytic applications. nih.gov These examples underscore the versatility of doping as a tool to engineer the properties of this compound during its synthesis for a wide range of applications.
Substitutional Doping (e.g., Hf in ZrTe₅, Erbium in ZrTe₂)
Substitutional doping is a powerful technique used to modify the electronic, magnetic, and structural properties of materials by intentionally replacing atoms in the crystal lattice with other elements. In zirconium tellurides, this is typically achieved during the crystal growth process, most commonly via Chemical Vapor Transport (CVT).
The CVT method is widely used for growing high-quality single crystals of transition metal chalcogenides, including ZrTe₅ and ZrTe₂. uidaho.eduarxiv.orgohsu.edu In a typical CVT process, high-purity elemental precursors (zirconium and tellurium) are sealed in an evacuated quartz ampoule, often with a transport agent like iodine (I₂). uidaho.edumdpi.com A temperature gradient is established along the ampoule in a two-zone furnace. The material at the hotter "source" zone reacts with the transport agent to form a gaseous intermediate (e.g., zirconium iodides and tellurium species). This gas diffuses to the colder "growth" zone, where the reverse reaction occurs, leading to the deposition and growth of single crystals. mdpi.com
To achieve substitutional doping, the dopant element (e.g., hafnium or erbium) or a compound thereof is added to the initial mixture of precursors in the ampoule. For example, in the synthesis of gadolinium-doped ZrTe₂, Gd metal was added to the initial charge of Zr and Te powders for growth via an isothermal CVT method. arxiv.org This approach ensures that the dopant atoms are available to be incorporated into the crystal lattice as it forms. The concentration of the dopant in the final crystal can be controlled by adjusting its amount in the initial precursor mixture. The success of the doping and the location of the dopant atoms within the lattice are typically confirmed using techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). uidaho.edu
While specific studies detailing the synthesis of Hf-doped ZrTe₅ and Er-doped ZrTe₂ are not widely documented in the provided results, the methodology follows the established principles for doping other transition metal dichalcogenides. arxiv.org The choice of dopant is critical; hafnium, being in the same group as zirconium, is expected to readily substitute at the Zr site, while rare-earth elements like erbium would introduce unique magnetic or optical properties.
| Parameter | ZrTe₅ | ZrTe₂ (Doped) | Description |
|---|---|---|---|
| Precursors | High-purity Zr, Te | High-purity Zr, Te, Dopant (e.g., Gd) | Starting materials for the synthesis. uidaho.eduarxiv.org |
| Transport Agent | Iodine (I₂) | Iodine (I₂) | Facilitates the gas-phase transport of precursors. uidaho.eduarxiv.org |
| Furnace Type | Two-zone horizontal furnace | Box furnace (Isothermal) | Equipment used to establish the required temperature profile. uidaho.eduarxiv.org |
| Temperature Profile | Gradient (e.g., 520°C to 450°C) | Isothermal | Temperature difference drives the transport from the source to growth zone. uidaho.eduarxiv.org |
| Growth Duration | >10 days | Not specified | The time required for the formation of sizable crystals. uidaho.edu |
| Characterization | XRD, XPS, SEM | XRD, SEM, ICP | Methods to confirm crystal structure, composition, and morphology. uidaho.eduarxiv.org |
Off-Stoichiometry and Vacancy Engineering (e.g., Te-deficient ZrTe₁₈)
Off-stoichiometry and vacancy engineering involve the synthesis of compounds with elemental ratios that deviate from the ideal chemical formula. This deviation results in the formation of crystal defects, such as vacancies (missing atoms), which can significantly alter the material's electronic band structure and transport properties. While the specific compound Te-deficient ZrTe₁₈ is not found in the surveyed literature, the principle of creating tellurium-deficient phases is a known strategy in telluride materials. iucr.org
The creation of non-stoichiometric zirconium tellurides, such as ZrTe₂-x or ZrTe₅-x, can be achieved by carefully controlling the synthesis conditions. In methods like CVT or direct solid-state reactions, adjusting the initial ratio of zirconium to tellurium precursors can lead to a tellurium-deficient or tellurium-rich final product. acs.org The reaction temperature and pressure also play a crucial role, as they affect the volatility of the elements, particularly tellurium, and can lead to its partial loss during synthesis, resulting in vacancies.
For instance, in related rare-earth telluride systems like LaTe₂-δ, tellurium-deficient phases such as LaTe₁.₉ are synthesized via chemical transport reactions. iucr.org The structure of LaTe₁.₉ is characterized by ordered tellurium vacancies within the planar Te layers. iucr.org Similarly, studies on Group IV tellurides like germanium telluride (GeTe) show it to be a non-stoichiometric semiconductor where the vacancy concentration directly influences the material's crystallographic and electronic properties. acs.org In the zirconium-hydrogen system, different phases exist over wide ranges of composition, demonstrating how non-stoichiometry can be used to stabilize different crystal structures. acs.org
Vacancy engineering is thus a deliberate strategy to tune material properties. By creating tellurium vacancies in this compound, one can introduce p-type charge carriers, modify carrier scattering mechanisms, and influence exotic electronic states. The characterization of such non-stoichiometric compounds requires precise techniques to quantify the elemental composition and confirm the presence of vacancies.
Integration of 3d Transition Metals in Ternary Zirconium Tellurides (e.g., Zr₆MTe₂)
The synthesis of ternary compounds by integrating 3d transition metals (M) into the zirconium-tellurium system opens a vast phase space for discovering new materials with novel properties, including superconductivity and complex magnetism. A notable example is the family of Zr₆MTe₂ compounds, where M can be chromium (Cr), manganese (Mn), iron (Fe), or cobalt (Co).
These ternary tellurides are synthesized using high-temperature methods such as arc-melting. The process begins with weighing the high-purity constituent elements (Zr chips, M powder, and Te powder) in the desired stoichiometric ratio (6:1:2). uidaho.edu To compensate for the potential loss of more volatile elements during melting, a slight excess of the 3d metal powder may be added. uidaho.edu The metal and tellurium powders are often mixed and pressed into a pellet.
The zirconium chips and the pellet are then placed on a water-cooled copper hearth inside an arc furnace under an inert argon atmosphere. uidaho.edu An electric arc is used to melt the elements together, reaching high temperatures to form a homogenous liquid. To ensure the final product is well-mixed, the resulting button-like ingot is inverted and re-melted multiple times. uidaho.edu This process yields polycrystalline samples of the ternary compound.
Research on the Zr₆MTe₂ family has revealed interesting electronic properties. Specifically, Zr₆FeTe₂ was found to be a bulk superconductor with a transition temperature (Tc) of 0.76 K, while Zr₆CoTe₂ also exhibited superconductivity at a lower Tc of 0.13 K. uidaho.edunorthwestern.edu In contrast, Zr₆MnTe₂ displayed strong magnetism, which is believed to suppress the emergence of superconductivity. uidaho.edunorthwestern.edu These findings highlight how the choice of the 3d transition metal dramatically influences the ground state of the material, providing a platform for studying the interplay between different electronic phenomena.
| Compound (M) | Synthesis Method | Precursor Ratio (Zr:M:Te) | Key Finding | Reference |
|---|---|---|---|---|
| Fe | Arc-melting | 6:1:2 | Bulk superconductivity (Tc = 0.76 K) | uidaho.edu |
| Co | Arc-melting | 6:1:2 | Superconductivity (Tc = 0.13 K) | uidaho.edu |
| Mn | Arc-melting | 6:1:2 (with excess Mn) | Strong magnetism, no superconductivity | uidaho.edunorthwestern.edu |
| Cr | Arc-melting | 6:1:2 (with excess Cr) | Synthesized, properties discussed in comparison | uidaho.edu |
Advanced Characterization of Zirconium Telluride Research Specimens
Structural Characterization Techniques for Zirconium Telluride
Structural characterization is fundamental to identifying the crystalline phases, determining the atomic arrangement, and understanding the orientation of crystallites within this compound samples.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. anton-paar.comuidaho.edu It provides detailed information about the atomic structure, phase composition, crystallite size, and strain. anton-paar.comuidaho.edu
Powder X-ray diffraction (PXRD) is a primary method for identifying the crystalline phases present in a polycrystalline sample and for determining its lattice parameters. anton-paar.com Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for phase identification when compared to reference databases. ucmerced.edu
In the study of various this compound compounds, PXRD is instrumental. For instance, the structure of zirconium-rich telluride, Zr₂Te, was determined using powder X-ray diffraction to be orthorhombic with the space group Pnma (No. 62). nih.gov Similarly, PXRD is used to confirm the phase of materials like ZrTe₅, which crystallizes in an orthorhombic layered structure with the space group Cmcm. uidaho.edu The analysis of diffraction patterns allows for the calculation of lattice parameters, which are the dimensions of the unit cell. researchgate.netresearchgate.net For example, the lattice parameters for Zr₂Te were determined to be a = 1995.0(2) pm, b = 382.36(2) pm, and c = 1065.63(9) pm. nih.gov
Below is a table summarizing the crystallographic data for different this compound phases determined by PXRD and single-crystal XRD.
| Compound | Crystal System | Space Group | Lattice Parameters |
| ZrTe | Orthorhombic | Pnma | a = 739.15(15) pm, b = 377.23(8) pm, c = 694.34(14) pm |
| ZrTe (WC-type) | Hexagonal | P-6m2 | a = 377.06(5) pm, c = 386.05(8) pm |
| ZrTe₂ | Hexagonal (1T) | a = b = 0.378 nm, c = 0.682 nm, α = β = 90°, γ = 120° | |
| ZrTe₃ | Monoclinic | P | a = 0.5864 nm, b = 0.3918 nm, c = 1.009 nm, β = 98.00° |
| Zr₂Te | Orthorhombic | Pnma | a = 1995.0(2) pm, b = 382.36(2) pm, c = 1065.63(9) pm |
| Zr₅Te₄ | Tetragonal | I4/m | a = 979.75(4) pm, c = 342.96(4) pm |
Data sourced from multiple research findings. nih.govhqgraphene.comresearchgate.net2dsemiconductors.com
For a more precise determination of the crystal structure, single-crystal X-ray diffraction is employed. This technique provides detailed information about bond lengths, bond angles, and atomic positions within the crystal lattice.
Several this compound compounds have been characterized using single-crystal XRD. For example, the structure of ZrTe with the MnP-type structure was determined to be orthorhombic, with the space group Pnma (No. 62). researchgate.net Another study on ZrTe revealed a hexagonal WC-type structure with the space group P-6m2 (No. 187). researchgate.net Single-crystal XRD was also used to determine the trigonal structure of pentazirconium tetratelluride (Zr₅Te₄), which belongs to the space group P3m1. researchgate.net The analysis of a ZrTe₃ single crystal showed a monoclinic structure. hqgraphene.com
XRD is also crucial for characterizing the crystallographic orientation of thin films. The orientation of the crystalline planes relative to the substrate surface significantly influences the film's properties.
In the case of zirconium ditelluride (ZrTe₂) thin films grown by pulsed laser deposition (PLD), XRD analysis revealed a preferred orientation along the c-axis. polyu.edu.hk The diffraction patterns of ZrTe₂ films on (110) SrTiO₃ (STO) substrates showed intense peaks corresponding to the (0001), (0002), (0003), and (0004) planes, indicating a high degree of c-axis orientation. polyu.edu.hk Similarly, ZrTe₂ thin films grown on (0001) sapphire substrates were found to be epitaxially grown with an orientation relationship of (0001)ZrTe₂//(0001)s. polyu.edu.hk The quality of this orientation was observed to be dependent on the growth temperature. polyu.edu.hk
Single Crystal X-ray Diffraction for Detailed Crystal Structure Determination
Electron Microscopy Studies of this compound
Electron microscopy techniques provide high-resolution imaging of the surface morphology and shape of materials.
Scanning Electron Microscopy (SEM) is a versatile tool used to obtain high-resolution images of a sample's surface topography. mdpi.com It is widely used to analyze the surface morphology, grain size, and shape of synthesized materials. nanogune.eu
SEM analysis of synthesized this compound compounds has provided valuable insights into their morphology. For instance, ZrTe₅ crystals grown via chemical vapor transport have been characterized by SEM to investigate their shape. uidaho.edu SEM images of ZrTe₃ crystals show a needle or plate-like shape with a metallic appearance. hqgraphene.com In studies of zirconium-containing thin films, SEM has been used to observe surface features like layer-like structures, particles, and agglomerates. mpg.de The technique can reveal details about the growth of various surface structures, such as microrods, flakes, and pores on treated zirconium surfaces. researchgate.net
Transmission Electron Microscopy (TEM) for Microstructure and Interfacial Layers
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the microstructure and interfacial layers of this compound (ZrTe) specimens at the nanoscale. High-resolution TEM (HRTEM) imaging has been instrumental in visualizing the crystalline structure of these materials. For instance, in studies of Zirconium Pentatelluride (ZrTe₅), false-color high-resolution TEM images have clearly shown the layered structure with the layer normal along the b-axis. sci.news The selected area electron diffraction (SAED) patterns obtained from these images confirm the single-crystal nature and provide crystallographic information. sci.news
TEM analysis is also crucial for examining the quality of thin films and the interfaces they form with substrates. In the case of Zirconium Ditelluride (ZrTe₂) thin films grown on strontium titanate (STO) substrates, cross-sectional TEM has revealed the layered structure of the film and the presence of an interfacial layer. polyu.edu.hk For a ZrTe₂ film grown at 550°C on an STO (110) substrate, a 5 nm thick interfacial layer was observed, suggesting a specific growth orientation during the initial stages of deposition. polyu.edu.hk The microstructure of ZrTe₂ thin films can be controlled by adjusting deposition conditions, and TEM is used to characterize the resulting crystallographic orientation and film quality. polyu.edu.hk
Furthermore, TEM is employed to investigate the interface between ZrTe₅ and metal contacts, which is critical for electronic device performance. Cross-sectional TEM specimens, often prepared using a focused ion beam (FIB), allow for detailed imaging of these interfaces. researchgate.netresearchgate.net Studies have shown that the interface between palladium (Pd) and a ZrTe₅ platelet can be rough. researchgate.netresearchgate.net Selected area electron diffraction (SAED) patterns taken from such interfaces can simultaneously show diffraction rings from the polycrystalline metal and a single-crystal pattern from the underlying ZrTe₅, confirming the structure of each component. researchgate.netresearchgate.net
Scanning Probe Microscopy (STM) for Surface Topography and Local Charge Density
Scanning Tunneling Microscopy (STM) provides atomic-resolution insights into the surface topography and local electronic properties of this compound. tcd.ieuni-siegen.de This technique is particularly valuable for studying the unique electronic states and surface defects of topological materials like ZrTe₅. nemeslab.com
STM studies have been used to visualize the atomic arrangement on the surface of ZrTe₅, revealing the characteristic chains of atoms. researchgate.net The ability to obtain atomically resolved images allows for the direct identification of surface defects. sonar.ch In comparative studies of ZrTe₅ crystals grown by different methods (flux and chemical vapor transport), STM has identified two primary types of point defects: tellurium vacancies and intercalated zirconium atoms. sonar.ch
A key application of STM in ZrTe₅ research is the investigation of its topological properties. By mapping the local density of states (LDOS) through scanning tunneling spectroscopy (STS), a technique often used in conjunction with STM, researchers can probe the electronic band structure at the surface. sonar.chillinois.edu STS measurements on ZrTe₅ have revealed a gapless density of states near the Fermi level, which is indicative of a metallic surface state. scispace.com The observation of standing waves in dI/dV conductance maps near step edges further supports the existence of two-dimensional surface states. scispace.com
Spectroscopic Investigations of this compound
X-ray Photoemission Spectroscopy (XPS) for Elemental Composition and Binding Energy
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. youtube.com For this compound compounds, XPS provides crucial information about the binding energies of the core-level electrons of zirconium and tellurium, which can reveal details about their chemical environment and bonding.
In the study of Zirconium Pentatelluride (ZrTe₅), XPS has been used to determine the binding energies of the constituent elements. uidaho.edu Analysis of the Te 4d core levels in ZrTe₅ has shown a doubling of the peaks. polimi.it This splitting is attributed to a chemical shift arising from the presence of non-equivalent tellurium atoms within the crystal structure. polimi.it Density functional theory (DFT) calculations support this interpretation, indicating that tellurium atoms in different lattice sites (within the ZrTe₃ prism and connecting the chains) have different core-level binding energies. polimi.it
The experimental binding energies obtained from XPS can be compared with theoretical calculations to gain a deeper understanding of the electronic structure. While there can be small discrepancies between the experimental values and those predicted by DFT models, the qualitative agreement provides valuable insights into the origin of chemical shifts. polimi.it
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique for directly visualizing the electronic band structure of crystalline solids in momentum space. wikipedia.org It has been extensively used to investigate the complex electronic properties of Zirconium Pentatelluride (ZrTe₅), a material known for its topological characteristics. atlas.jpunits.it
ARPES measurements on ZrTe₅ have revealed a linear energy-momentum dispersion near the Γ point of the Brillouin zone, which is a hallmark of Dirac fermions. whiterose.ac.uk These studies have been crucial in identifying ZrTe₅ as a 3D Dirac semimetal. elettra.eu The technique allows for the mapping of both bulk and surface states. In ZrTe₅, ARPES has been able to distinguish between bulk valence bands and non-dispersing surface states. elettra.eu The identification of a surface state is confirmed by its lack of dispersion with varying photon energy. elettra.eu
The temperature dependence of the electronic structure of ZrTe₅ has also been a key area of investigation using ARPES. d-nb.info These studies have shown a non-monotonic shift of the electronic bands with temperature. polimi.itd-nb.info This band shift is believed to be related to the anomalous peak in electrical resistivity observed at a characteristic temperature (T*). polimi.itd-nb.infoarxiv.org At low temperatures, ARPES data has shown the presence of two quasi-degenerate bands crossing the Fermi level. d-nb.info
Furthermore, ARPES has been instrumental in the debate over the topological nature of ZrTe₅, providing evidence for its classification as a strong topological insulator (STI). scispace.comelettra.eu High-resolution ARPES, combined with circular dichroism measurements, has revealed a strong dichroic signal near the Fermi energy, which is interpreted as evidence for spin-polarized states, a key feature of the STI phase. polimi.itd-nb.info
The table below summarizes some key findings from ARPES studies on ZrTe₅.
| Feature | Observation | Significance | Reference(s) |
| Band Dispersion | Linear E-k dispersion near the Γ point. | Evidence of Dirac fermions. | whiterose.ac.uk |
| Surface States | A non-dispersing state observed in proximity to the Fermi level. | Identification of a topological surface state. | elettra.eu |
| Temperature Dependence | Non-monotonic energy shift of bands with varying temperature. | Explanation for the resistivity anomaly. | polimi.itd-nb.info |
| Topological Phase | Strong circular dichroism signal near the Fermi energy. | Fingerprint of spin-polarized states, supporting the STI nature. | polimi.itd-nb.info |
| Band Gap | A small energy gap is observed at low temperatures. | Characterization of the electronic ground state. | arxiv.orgacs.org |
Raman Spectroscopy for Phonon Modes and Crystalline Quality
Raman spectroscopy is a non-destructive optical technique that provides information about the vibrational modes (phonons) of a material, which are sensitive to its crystal structure, symmetry, and crystalline quality. cambridge.org In the study of this compound compounds, Raman spectroscopy has been used to identify characteristic phonon modes and assess the quality of the crystals.
For Zirconium Pentatelluride (ZrTe₅), which has an orthorhombic crystal structure, a number of Raman-active modes are predicted by theory and have been experimentally observed. researchgate.nettum.de The Raman spectrum of a bulk ZrTe₅ crystal typically shows several distinct peaks corresponding to different vibrational modes. tum.de For example, studies have identified peaks at approximately 118, 123, 148, and 182 cm⁻¹, with the peak at 182 cm⁻¹ often being the most intense. researchgate.net Polarized Raman spectroscopy can be used to distinguish between different symmetry modes, such as the Ag and B2g modes. tum.deresearchgate.net
The crystalline quality of ZrTe₅ can be assessed through Raman spectroscopy. High-quality single crystals exhibit sharp and well-defined Raman peaks. 2dsemiconductors.com The technique is also sensitive to defects and impurities, which can lead to the appearance of additional modes or broadening of the existing peaks. semi.ac.cn For instance, the presence of a TeO₂ layer on the surface, which can form upon exposure to air, can be detected by the appearance of its characteristic Raman modes. semi.ac.cn
Furthermore, Raman spectroscopy is a valuable tool for studying the effects of external perturbations, such as strain and temperature, on the lattice vibrations of ZrTe₅. tum.deresearchgate.net Temperature-dependent Raman measurements have shown a softening (a shift to lower frequency) of the phonon modes with increasing temperature, which is attributed to anharmonic effects. researchgate.net The intensity of the Raman peaks in ZrTe₅ can also exhibit a strong dependence on the polarization of the incident laser, revealing the optical anisotropy of the material. researchgate.net
The table below lists some of the experimentally observed Raman modes in ZrTe₅.
| Raman Shift (cm⁻¹) | Mode Assignment | Reference(s) |
| ~118 | Ag | researchgate.net |
| ~123 | - | researchgate.net |
| ~148 | Ag | researchgate.net |
| ~182 | Ag | researchgate.net |
| ~62 | B2g | researchgate.net |
| ~88 | B2g | researchgate.net |
UV-Visible Spectrophotometry for Optical Absorption and Transmittance Spectra
UV-Visible (UV-Vis) spectrophotometry is an analytical technique used to measure the absorption and transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. emu.ee This method provides information about the electronic transitions and optical band gap of materials.
In the context of this compound research, UV-Vis spectrophotometry has been employed to characterize the optical properties of thin films. For erbium-doped this compound (Er-ZrTe) thin films prepared by electrochemical deposition, a UV-1800 Visible Spectrophotometer was used to analyze their properties. internationaljournalssrg.org The studies on these films revealed an energy band gap in the range of 1.51 to 1.55 eV. internationaljournalssrg.org
For other related zirconium compounds, such as zirconium oxide (ZrO₂) nanoparticles, UV-Vis spectroscopy has been used to study their absorption characteristics. emu.ee These studies typically involve dispersing the nanoparticles in a solvent and measuring the absorbance over a wavelength range of 200-1000 nm. emu.ee The resulting spectra can be used to determine the band gap of the material through methods like Tauc plots. emu.ee For instance, ZrO₂ nanoparticles have shown maximum absorbance in the UV region, corresponding to a band gap of around 3.5 - 3.6 eV. emu.ee
While specific UV-Vis absorption and transmittance data for pure this compound is not extensively detailed in the provided search results, the technique is a standard method for optical characterization. The reflectance spectra of ZrTe₅ single crystals have been obtained, showing distinct differences in reflectance along the a-axis versus the c-axis, particularly in the 200-600 nm range, highlighting the material's optical anisotropy. researchgate.net
Landau-Level Spectroscopy for Temperature Dependence of Energy Band Gap
Landau-level spectroscopy is a powerful experimental technique utilized to probe the electronic band structure of materials in the presence of a magnetic field. In the case of zirconium pentatelluride (ZrTe₅), this method has been instrumental in determining the temperature dependence of its energy band gap. aps.orgarxiv.orgresearchgate.net
Researchers have employed magneto-optical techniques, specifically THz/infrared magnetospectroscopy, to investigate the behavior of the band gap in ZrTe₅ as a function of temperature. nccr-marvel.ch The fundamental principle involves measuring the absorption or transmission of light at different photon energies while the material is subjected to a strong magnetic field. The magnetic field quantizes the energy levels of the electrons into discrete Landau levels. By analyzing the transitions between these levels, the energy band gap can be precisely determined.
A key finding from these studies is that the energy band gap in ZrTe₅ exhibits a monotonic increase with rising temperature. aps.orgarxiv.orgnccr-marvel.ch At low temperatures, the band gap is measured to be approximately E_g = (5 ± 1) meV. aps.orgarxiv.orgresearchgate.net As the temperature increases, the gap widens. This behavior is a significant indicator of the material's topological phase.
The temperature dependence of the band gap is considered an unambiguous signature of the topological nature of ZrTe₅. nccr-marvel.ch Theoretical models predict that for a strong topological insulator (STI), the band gap should first decrease with increasing temperature, close completely, and then reopen. In contrast, for a weak topological insulator (WTI), a monotonic increase of the band gap with temperature is expected. nccr-marvel.ch The experimental observations from Landau-level spectroscopy strongly support the classification of ZrTe₅ as a weak topological insulator. aps.orgarxiv.orgnccr-marvel.ch This is because the electronic bands at the center of the Brillouin zone are in a non-inverted order. aps.orgarxiv.orgresearchgate.net
It is noteworthy that magnetotransport experiments conducted alongside these spectroscopic measurements have indicated that the well-known resistivity anomaly in ZrTe₅ is not directly linked to the temperature dependence of the energy band gap. aps.orgarxiv.orgresearchgate.net
Table 1: Temperature Dependence of the Energy Band Gap in ZrTe₅
| Temperature | Energy Band Gap (E_g) | Implication |
|---|---|---|
| Low Temperatures | (5 ± 1) meV | Non-zero gap |
| Increasing Temperature | Monotonically increases | Consistent with a Weak Topological Insulator |
Elemental Analysis and Compositional Studies of this compound
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by bombarding the sample with a high-energy beam of charged particles, typically electrons, which excites electrons in the sample's atoms. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org An energy-dispersive spectrometer measures the number and energy of these emitted X-rays to determine the elemental composition. wikipedia.org
In the context of zirconium-containing materials, EDX is frequently employed to confirm the presence of zirconium and other constituent elements. researchgate.netedax.com For instance, in the synthesis of zirconium-based metal-organic frameworks, EDX analysis confirms the presence of zirconium, carbon, and oxygen. researchgate.net The technique can also be used to identify impurities or trace elements within a sample. edax.com
When analyzing zirconium alloys, EDX can reveal the presence of expected elements, though overlapping X-ray emission peaks from different elements can sometimes complicate quantitative analysis. wikipedia.orgedax.com For example, the primary Zr-Lα peak may mask the presence of other elements with nearby emission energies. edax.com
In studies of materials like bismuth telluride doped with zirconium, EDX is used to determine the chemical composition and verify the homogeneity of the resulting crystal. This is crucial for understanding how the dopant is distributed within the host material.
Table 2: Representative EDX Data for a Zirconia Sample
| Element | Concentration (Weight %) |
|---|---|
| Zirconium (Zr) | Varies |
| Oxygen (O) | Varies |
| Carbon (C) | Varies |
Note: The specific elemental composition can vary significantly depending on the synthesis method and sample purity.
Stoichiometry Verification and Deviations
Verifying the stoichiometry, or the precise ratio of elements in a compound, is critical for understanding the properties of materials like this compound. Deviations from the ideal stoichiometry can significantly impact a material's electronic and physical characteristics.
For many advanced materials, including thermoelectric compounds like bismuth telluride, a sharp peak in performance is often observed as a function of stoichiometric deviation. Therefore, precise control and verification of stoichiometry are paramount during synthesis.
Several methods can be employed to verify the stoichiometry of zirconium compounds. While not specific to this compound in the provided search results, techniques used for other zirconium compounds like zirconium carbide (ZrCₓ) offer relevant examples. These methods include:
X-ray Diffraction (XRD): The lattice parameter of a crystal is often dependent on its stoichiometry. By precisely measuring the lattice parameter using XRD, one can infer the atomic ratio of the constituent elements. nih.gov
Thermogravimetric Analysis (TGA): This technique measures changes in a material's mass as a function of temperature in a controlled atmosphere. It can be used to determine the composition by, for example, combusting the material and measuring the resulting change in mass. nih.gov
Elemental Analysis: Techniques like inert-gas fusion can be used to directly measure the weight percentage of specific elements, such as carbon, which can then be converted to an atomic ratio. nih.gov
In complex systems, it is often recommended to use multiple independent techniques to accurately determine the stoichiometry, as a single method can sometimes be misleading, especially in the presence of impurities. nih.gov For example, in zirconium carbide, the presence of oxygen and nitrogen can affect the lattice parameter, leading to an incorrect determination of the carbon-to-zirconium ratio if only XRD is used. nih.gov
Electronic Structure and Topological Phenomena in Zirconium Telluride
Theoretical Frameworks for Electronic Structure Analysis
The electronic properties of zirconium telluride compounds are predominantly investigated through sophisticated computational methods. These theoretical frameworks are essential for interpreting experimental results and predicting novel material behaviors.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure of this compound materials, including ZrTe₂, ZrTe₃, and ZrTe₅, as well as related ternary compounds. arxiv.orgnih.govnih.govresearchgate.net This quantum mechanical modeling method allows for the calculation of a material's electronic properties by focusing on its electron density. DFT has been successfully used to study various compounds, such as ZrTe₂(₁-ₓ)Se₂ₓ, revealing how chemical substitutions can induce a transition from a semimetal to a semiconductor. nih.gov In ternary tellurides like Zr₆FeTe₂, DFT calculations, often employing the full-potential linearized augmented plane wave (FP-LAPW) method with the Perdew–Burke–Ernzerhof (PBE) functional, are used to compute the electronic band structure and density of states. arxiv.org
Band structure calculations are crucial for understanding the electronic behavior of materials. For this compound compounds, these calculations often reveal features indicative of their topological nature. In ZrTe₂, DFT calculations have shown that while the bulk material is a semimetal with crossings of valence and conduction bands near the Fermi level, its monolayer form is predicted to be a direct gap semiconductor. 2dsemiconductors.com The electronic structure of ZrTe₃ has been precisely determined using angle-resolved photoemission spectroscopy (ARPES) and compared with band structure calculations, which show that including spin-orbit coupling enhances the agreement with experimental data. researchgate.net
The Fermi surface, which represents the collection of electron momenta at the Fermi energy, is critical for determining a material's transport properties. In ZrTe₅, the Fermi surface is centered around the Γ point of the Brillouin zone and exhibits a Dirac-like dispersion. d-nb.info For the ternary compound Zr₆FeTe₂, calculations show that both Zirconium 4d and Iron 3d orbitals contribute significantly to the electronic states near the Fermi energy. arxiv.org The shape of the Fermi surface in Zr₆FeTe₂ differs from the related Sc₆FeTe₂, notably lacking the spherical hole surface around the Γ point that is present in the scandium compound. arxiv.org
Table 1: Summary of DFT Band Structure and Fermi Surface Findings for this compound Compounds
| Compound | Key Band Structure Features | Fermi Surface Characteristics | Reference(s) |
| ZrTe₂ | Semimetal with valence/conduction band crossings near Fermi level. Becomes a direct gap semiconductor in monolayer form. | Crossings near the Fermi level suggest 3D Dirac semimetal behavior. | 2dsemiconductors.commaterialsproject.org |
| ZrTe₃ | Splitting of bands observed, attributed to surface crystal structure changes. Spin-orbit coupling improves calculation accuracy. | Features a 3D hole-like Fermi surface around the zone center. | researchgate.net |
| ZrTe₅ | Hosts a Dirac-like dispersion. | Centered around the Γ point. Can consist of a single or a pair of symmetric pockets depending on the topological phase. | d-nb.infoaps.org |
| ZrSiTe | Similar to ZrSiS and ZrSiSe but with additional small pockets. Dirac point observed ~300 meV below the chemical potential. | Diamond-shaped Fermi surface with extra features along the M-Γ-M directions. | aps.org |
| Zr₆FeTe₂ | Both Zr 4d and Fe 3d orbitals contribute significantly near the Fermi energy. | Lacks the spherical hole surface around the Γ point found in isostructural Sc₆FeTe₂. | arxiv.org |
Zirconium pentatelluride (ZrTe₅) is particularly notable for residing near a topological phase transition boundary. researchgate.netarxiv.org DFT calculations are instrumental in predicting its topological phase, which can be a strong topological insulator (STI), a weak topological insulator (WTI), or a Dirac semimetal, depending on factors like mechanical strain. researchgate.netphysicsworld.com For instance, applying uniaxial compression can drive a transition from a WTI to an STI phase. d-nb.info Ab initio calculations combined with a theoretical model can produce a topological phase diagram for ZrTe₅ as a function of strain. arxiv.org A proposed method to determine the topological nature of a given ZrTe₅ sample involves observing the temperature dependence of its band gap: a decrease with temperature suggests an STI phase, while an increase indicates a WTI phase. researchgate.netnccr-marvel.ch
First-principles calculations have also revealed that Weyl points in this compound can carry non-Abelian topological charges. nccr-marvel.ch This means that two Weyl points with different chirality might not annihilate upon collision as typically expected; instead, they can convert into a nodal line. nccr-marvel.ch
Table 2: Predicted Topological Phases in this compound Compounds
| Compound | Predicted Topological Phase(s) | Tuning Parameter | Key Findings | Reference(s) |
| ZrTe₅ | Weak Topological Insulator (WTI), Strong Topological Insulator (STI), Dirac Semimetal | Mechanical Strain, Temperature | Sits (B43327) near a topological phase boundary. Strain can switch the topological invariant. The temperature dependence of the band gap can distinguish between WTI and STI phases. | aps.orgresearchgate.netarxiv.orgphysicsworld.comnccr-marvel.ch |
| ZrTe₅ | Weyl Semimetal, Nodal-Line Semimetal | Uniaxial Strain | Weyl points with non-Abelian charges can convert into a nodal line upon collision under strain. | nccr-marvel.ch |
| ZrTe₂ | Topological Insulator, 3D Dirac Semimetal | - | Classified as a topological insulator in some databases. Crossings of valence and conduction bands suggest 3D Dirac semimetal properties. | 2dsemiconductors.commaterialsproject.org |
The study of electronic excitations provides insight into a material's response to external stimuli like light. In the related compound zirconium silicon telluride (ZrSiTe), the injection of electronic excitations using ultrafast light pulses is thought to induce a reversible Lifshitz transition, where the Fermi surface abruptly changes without a corresponding change in crystal symmetry. princeton.edu
The density of states (DOS) describes the number of available electronic states at each energy level. For ZrTe₂, DFT calculations show the distribution of states contributing to its semimetallic nature. materialsproject.org In the ternary superconductor Zr₆FeTe₂, the partial DOS reveals that both Zr 4d and Fe 3d orbitals have significant contributions to the electronic states near the Fermi level (E_F). arxiv.org This is a key factor in its electronic properties and is similar to what is observed in the related Sc₆FeTe₂ superconductor. arxiv.org
Prediction of Topological Invariants and Phase Diagrams
Two-Band Model Analysis for Carrier Dynamics
For complex materials like ZrTe₅, a simplified two-band model is often employed to analyze its charge transport properties and carrier dynamics. aps.orgarxiv.org This model is particularly useful for interpreting experimental data from magnetotransport measurements. In ZrTe₅, the two-band model helps to explain the anomalous peak in resistivity that occurs at a specific temperature, which is identified as a temperature-induced Lifshitz transition. arxiv.org By fitting experimental data to this model, researchers can derive key parameters such as carrier concentration and mobility for the different bands contributing to conduction. arxiv.org
Analysis based on this model suggests that ZrTe₅ contains a highly mobile Dirac band and a secondary, less-mobile band. arxiv.org The Lifshitz transition is believed to occur in the Dirac band as temperature changes, moving the chemical potential from an electron-like pocket to a hole-like pocket. arxiv.org However, it is important to note that the two-band model has limitations, and caution is advised when applying it to multi-band systems, as it can sometimes lead to uncertain outcomes if not constrained by sufficient experimental data. arxiv.org
Table 3: Key Parameters from Two-Band Model Analysis of ZrTe₅
| Parameter | Description | Finding | Reference(s) |
| Carrier Concentration | The number of charge carriers per unit volume. | Derived to be on the order of 10¹⁶ cm⁻³. | aps.orgarxiv.org |
| Carrier Mobility | How quickly a charge carrier can move through the material under an electric field. | Extremely high in the Dirac band, with values exceeding 3x10⁵ cm² V⁻¹ s⁻¹. | arxiv.org |
| Lifshitz Transition | An abrupt change in the topology of the Fermi surface. | Identified as the origin of the resistivity anomaly in ZrTe₅. | arxiv.org |
| Band Dispersion | The energy-momentum relationship for electrons. | The model often assumes a Dirac-like linear in-plane dispersion and a parabolic out-of-plane dispersion. | aps.org |
Topological States in this compound Systems
This compound compounds, particularly zirconium pentatelluride (ZrTe₅) and zirconium ditelluride (ZrTe₂), have garnered significant attention in condensed matter physics due to their rich and complex topological properties. These materials serve as a fertile ground for exploring a variety of topological states, including Dirac semimetals, Weyl semimetals, and topological insulators. The specific topological phase exhibited by a this compound system is delicately dependent on factors such as stoichiometry, dimensionality, strain, and temperature, making them highly tunable platforms for investigating quantum phenomena.
Dirac Semimetal Characterization of this compound (e.g., ZrTe₅, ZrTe₂)
Zirconium pentatelluride (ZrTe₅) and Zirconium ditelluride (ZrTe₂) have been identified as prominent candidates for realizing the Dirac semimetal state. tohoku.ac.jpnsf.gov2dsemiconductors.com A Dirac semimetal is a three-dimensional analogue of graphene where the conduction and valence bands touch at discrete points in the Brillouin zone, known as Dirac points. Near these points, the electrons behave as massless Dirac fermions, leading to exotic electronic and transport properties. tohoku.ac.jp
The electronic structure of ZrTe₅ is characterized by nearly linear band dispersions near the Fermi level, a hallmark of Dirac fermions. researchgate.netarxiv.org Theoretical calculations and experimental observations suggest that ZrTe₅ lies near a topological phase boundary, allowing for transitions between strong and weak topological insulator phases, with the Dirac semimetal state emerging at the critical point. researchgate.netresearchgate.netarxiv.org This proximity to a phase transition makes its topological nature highly sensitive to external perturbations. researchgate.net
Similarly, ZrTe₂ is also considered a topological Dirac semimetal. nsf.gov Its layered structure, belonging to the transition-metal dichalcogenide family, hosts massless Dirac fermions. 2dsemiconductors.com First-principles calculations reveal that the band structure of monolayer ZrTe₂ is semi-metallic, with bands crossing along the Γ to A direction, exhibiting the linear dispersion characteristic of massless 3D Dirac fermions. nsf.gov
The existence of Dirac fermions in this compound has been substantiated by a variety of experimental techniques. Magneto-optical and magneto-transport measurements on ZrTe₅ have revealed a square-root dependence of the inter-Landau-level resonance on the magnetic field (B) and Shubnikov-de Haas (SdH) oscillations with a non-trivial Berry phase, both of which are definitive signatures of Dirac fermions. arxiv.orgresearchgate.net
Angle-resolved photoemission spectroscopy (ARPES) has been instrumental in directly visualizing the band structure of these materials. ARPES studies on ZrTe₅ have clearly demonstrated a three-dimensional (3D) Dirac cone state with a small mass gap between the valence and conduction bands. researchgate.net Similarly, infrared transmission studies on multilayer ZrTe₅ flakes have provided spectroscopic evidence for 3D massive Dirac fermions, characterized by nearly linear band dispersions and a small bandgap of approximately 10 meV. arxiv.orgresearchgate.netpnas.org
Transport measurements have further corroborated the Dirac semimetal nature of ZrTe₅. The observation of a nontrivial π Berry phase in SdH oscillations provides strong evidence for the existence of 3D Dirac fermions. aps.org Additionally, the high carrier mobility and anisotropic Fermi surface observed in angle-dependent SdH oscillations point towards a 3D Dirac semimetal phase. aps.org
The manifestation of Dirac semimetal behavior in this compound is contingent on several factors, including the material's dimensionality and external conditions. In bulk ZrTe₅, the Dirac semimetal phase is often considered an intermediate state that can be accessed through temperature changes or strain. uidaho.eduaps.org For instance, some studies propose a temperature-driven topological phase transition from a weak to a strong topological insulator, with an intermediate Dirac semimetal phase. aps.org
The transition between different topological phases is sensitive to the crystal volume. researchgate.netarxiv.org First-principles calculations have shown that expanding the crystal can drive a transition from a strong topological insulator to a weak topological insulator through an intermediate Dirac semimetal state. researchgate.netarxiv.org This sensitivity explains the divergent experimental results reported in the literature.
In low-dimensional forms, such as thin films and monolayers, the electronic properties can be significantly different. While bulk ZrTe₅ can exhibit 3D Dirac semimetal characteristics, monolayer ZrTe₅ is predicted to be a quantum spin Hall insulator. nih.govphysicsworld.com The thickness of the material plays a crucial role, with a downward shift of the Fermi level observed as the thickness is reduced from bulk to a few unit cells. researchgate.net The fabrication of high-quality thin films is essential for exploring these low-dimensional topological phenomena, and techniques like pulsed-laser deposition and physical vapor deposition are being employed to achieve this. tohoku.ac.jppolyu.edu.hk
Experimental Confirmation of Dirac Fermions
Weyl Semimetal Properties of this compound
Beyond the Dirac semimetal phase, this compound compounds also exhibit properties characteristic of Weyl semimetals. A Weyl semimetal is a topological phase of matter where the electronic bands cross at points, known as Weyl points, which act as sources or sinks of Berry curvature. These Weyl points always come in pairs of opposite chirality.
In ZrTe₅, the application of a magnetic field can break time-reversal symmetry, leading to the splitting of a Dirac point into two Weyl points. aps.org This transformation from a Dirac to a Weyl semimetal has been suggested by the observation of Landau level splitting in high magnetic fields. aps.org
Theoretical studies have also explored the existence of Weyl points in related this compound compounds. For instance, first-principles modeling of ZrTe has shown that it can host multiple pairs of Weyl points near the Fermi level. nccr-marvel.ch Applying strain to the material can manipulate the position of these Weyl points, potentially leading to their conversion into a nodal line. nccr-marvel.ch This tunability highlights the potential of this compound systems as a platform for studying the physics of Weyl fermions. Furthermore, ZrTe has been predicted to be a new type of topological semimetal that coexists with both Weyl fermions and massless triply degenerate nodal points. researchgate.net
Topological Insulator Phases in this compound (Weak vs. Strong Topological Insulators)
This compound, particularly ZrTe₅, is a material that sits at the cusp of different topological insulator phases, namely the weak topological insulator (WTI) and the strong topological insulator (STI) states. researchgate.netnccr-marvel.ch This proximity to a topological phase transition makes its electronic properties highly tunable and a subject of intense research. researchgate.netresearchgate.net
A strong topological insulator is characterized by having topologically protected surface states on all surfaces, which are robust against time-reversal-invariant perturbations. In contrast, a weak topological insulator has protected surface states only on certain surfaces, and these states are more susceptible to disorder.
This discrepancy can be explained by the material's sensitivity to subtle changes in its crystal structure. First-principles calculations have demonstrated that a change in the crystal volume can induce a topological phase transition from an STI to a WTI, with an intermediate Dirac semimetal phase. researchgate.netarxiv.org This suggests that sample-to-sample variations and experimental conditions, such as temperature, can determine the observed topological phase. aps.orgnccr-marvel.ch For example, Landau-level spectroscopy has shown that the band gap in ZrTe₅ increases monotonically with temperature, which is a characteristic feature of a WTI. nccr-marvel.ch Conversely, other studies using magneto-infrared spectroscopy have identified a temperature-driven transition from an STI to a WTI phase at higher temperatures. aps.org
The table below summarizes some of the key experimental findings regarding the topological insulator phases in ZrTe₅.
| Experimental Technique | Observation | Implied Topological Phase |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | 3D Dirac cone with a small mass gap researchgate.net | Strong Topological Insulator researchgate.net |
| Magneto-transport Measurements | Helical spin texture from topological surface state researchgate.net | Strong Topological Insulator researchgate.net |
| Landau-Level Spectroscopy | Monotonic increase of band gap with temperature nccr-marvel.ch | Weak Topological Insulator nccr-marvel.ch |
| Magneto-infrared Spectroscopy | Temperature-driven transition from STI to WTI aps.org | Both STI and WTI depending on temperature aps.org |
When thinned down to a single layer, zirconium pentatelluride (ZrTe₅) is predicted to transition into a two-dimensional topological insulator, also known as a quantum spin Hall (QSH) insulator. physicsworld.comnccr-marvel.ch The QSH state is characterized by an insulating bulk and conducting edge states where electrons with opposite spins travel in opposite directions. aps.org This property leads to dissipationless transport along the edges, making QSH insulators promising for future low-power electronic devices. aps.org
Theoretical calculations predict that monolayer ZrTe₅ possesses a large bulk band gap, potentially as large as 0.1 eV to 0.4 eV, which is a significant advantage for practical applications at room temperature. nih.govaps.org This large gap makes the QSH state in monolayer ZrTe₅ robust against thermal fluctuations and external strains. aps.org The realization of a large-gap QSH insulator has been a major goal in the field, and monolayer ZrTe₅ stands out as a highly promising candidate. physicsworld.comaps.org
Experimentally, the challenge lies in fabricating high-quality, stable monolayer ZrTe₅. nih.gov Recent advancements in synthesis techniques, such as chemical vapor transport, are paving the way for the production of ultrathin nanostructures and potentially monolayers of ZrTe₅, which would allow for the experimental verification of its predicted QSH properties. physicsworld.com
Topological Crystalline Insulator in Zirconium Ditelluride
Zirconium ditelluride (ZrTe2), a member of the transition metal dichalcogenide family, is recognized as a semimetal with significant topological properties. 2dsemiconductors.com It crystallizes in a trigonal structure and is identified as a topological insulator. materialsproject.org The electronic band structure of ZrTe2 is characterized by the crossing of valence and conduction bands near the Fermi level, which suggests the behavior of a three-dimensional topological Dirac semimetal. 2dsemiconductors.com
Theoretical calculations and experimental data from angle-resolved photoemission spectroscopy (ARPES) have confirmed the non-trivial topological order in ZrTe2, which arises from the strong spin-orbit coupling associated with the tellurium p-orbitals. arxiv.org First-principles calculations further classify ZrTe2 as a type-II Dirac semimetal. arxiv.orgmdpi.com This classification is significant as the topological nature is deeply connected to the crystalline symmetry of the material. The topological data available for ZrTe2 indicates a classification of a topological insulator with split elementary band representations, underscoring the role of the crystal lattice in its electronic properties. materialsproject.org The dynamic stability of its structure, confirmed by phonon dispersion calculations, is crucial for its potential use in spintronic and nanoscale devices. mdpi.com
Mechanisms of Topological Phase Transitions in this compound
The topological phases in this compound are not static and can be manipulated by external parameters such as pressure, strain, and temperature, as well as by photo-excitation. These external stimuli can induce transitions between different topological states.
Pressure-Induced Topological Phase Transitions
Applying hydrostatic pressure is a proven method for tuning the electronic properties of materials, and in Zirconium Pentatelluride (ZrTe5), it can induce a topological phase transition. iiserpune.ac.in At ambient pressure, ZrTe5 grown by the chemical vapor transport (CVT) method is considered a weak topological insulator (WTI). 2dsemiconductors.com2dsemiconductors.com As pressure is applied, a transition to a strong topological insulator (STI) phase occurs. 2dsemiconductors.com
This pressure-induced transition is characterized by the closing and subsequent reopening of the band gap. 2dsemiconductors.com2dsemiconductors.com Magnetotransport measurements on ZrTe5 nanodevices under hydrostatic pressures up to 2 GPa have provided evidence for this phenomenon. 2dsemiconductors.com2dsemiconductors.com Density Functional Theory (DFT) calculations support these experimental findings, showing that isotropic compression can drive the WTI-to-STI transition. materialsproject.org The transition is predicted to occur at approximately 0.7 GPa, which corresponds to an isotropic compression of about 0.2%. materialsproject.org At a critical pressure, the material enters a gapless state before the gap reopens, indicative of the band inversion characteristic of the STI phase. 2dsemiconductors.com Further increases in pressure, up to 21.2 GPa, can lead to structural phase transitions and the emergence of superconductivity. iiserpune.ac.in
Table 1: Pressure-Induced Phenomena in Zirconium Pentatelluride (ZrTe5)
| Property | Observation under Pressure | Pressure Range | Reference |
|---|---|---|---|
| Topological Phase | Transition from Weak Topological Insulator (WTI) to Strong Topological Insulator (STI) | ~0.7 GPa for transition onset, studied up to 2 GPa | 2dsemiconductors.com2dsemiconductors.commaterialsproject.org |
| Band Gap | Closes and re-opens, indicating band inversion | Around the topological phase transition pressure | 2dsemiconductors.com2dsemiconductors.com |
| Crystal Structure | Transition from Cmcm to C2/m space group | Critical pressure for superconductivity | iiserpune.ac.in |
| Superconductivity | Emerges at critical pressure, coexists with structural transitions | Above critical pressure, second phase above 21.2 GPa | iiserpune.ac.in |
Strain-Induced Topological Insulator-to-Metal Transitions
Mechanical strain offers another effective means to manipulate the topological state of Zirconium Pentatelluride (ZrTe5), which is known to be near the boundary of a topological phase transition. arxiv.org The application of strain can drive the material through a topological insulator-to-metal transition. arxiv.org This transition is characterized by the closing of the band gap as a function of strain. arxiv.org
Studies combining ab initio calculations and scanning tunneling microscopy have unambiguously identified this transition. arxiv.org For instance, in thin layers of ZrTe5, a nonmonotonic strain dependence is observed, which is consistent with the switching of the sign of the Dirac mass, a hallmark of a strain-tuned topological phase transition. Research has shown that resistivity exhibits a minimum at a critical strain value, and the positive longitudinal magnetoconductance becomes maximal at this same point, providing further evidence for a strain-tuned transition. This tunability allows for the design of device architectures that can exploit the switching characteristics of the material. arxiv.org
Table 2: Strain Effects on Zirconium Pentatelluride (ZrTe5)
| Effect | Method of Observation | Key Finding | Reference |
|---|---|---|---|
| Topological Phase Transition | Ab initio calculations, Scanning Tunneling Microscopy | Unambiguous identification of a topological insulator-to-metal transition as a function of strain. | arxiv.org |
| Band Gap | Scanning Tunneling Microscopy | Deformation-dependent closing of the band gap. | arxiv.org |
| Resistivity | Electrical Transport Measurements | Exhibits a pronounced minimum at a critical strain. | |
| Magnetoconductance | Electrical Transport Measurements | Positive longitudinal magnetoconductance is maximal at the critical strain. |
Temperature-Induced Lifshitz Transitions and Fermi Surface Changes
Temperature variation can induce a Lifshitz transition in Zirconium Pentatelluride (ZrTe5), which involves an abrupt change in the topology of the material's Fermi surface without an accompanying change in the crystal's symmetry. materialsproject.orgmdpi.com This transition is responsible for the anomalous peak in resistivity observed at a sample-dependent temperature, typically around 135-152 K. mdpi.com2dsemiconductors.com
At high temperatures, the Fermi surface consists of a hole-like pocket, making ZrTe5 a p-type semimetal. As the temperature decreases, the valence band moves down, and the Fermi level enters the band gap, causing the material to behave like a semiconductor in a narrow temperature range around the transition temperature. Upon further cooling, the conduction band moves down to cross the Fermi level, resulting in an electron-like pocket and transforming ZrTe5 into an n-type semimetal at low temperatures. This change from hole-like to electron-like charge carriers is confirmed by a sign change in the Hall coefficient. mdpi.com Angle-resolved photoemission spectroscopy (ARPES) has provided direct evidence for this evolution of the Fermi surface with temperature. mdpi.com
Table 3: Temperature-Induced Lifshitz Transition in Zirconium Pentatelluride (ZrTe5)
| Temperature Range | Dominant Carrier Type | Fermi Surface Topology | Material State | Reference |
|---|---|---|---|---|
| High Temperature (>135 K) | p-type (holes) | Hole-like pocket | Semimetal | |
| Transition Temperature (~135 K) | - | Fermi level in band gap | Semiconductor | |
| Low Temperature (<135 K) | n-type (electrons) | Electron-like pocket | Semimetal |
Photo-Induced Electronic Phase Transitions
Ultrafast laser pulses can be used to induce electronic phase transitions in this compound compounds, offering a pathway to manipulate their topological properties on picosecond timescales. materialsproject.org In Zirconium Pentatelluride (ZrTe5), strong femtosecond photoexcitation can potentially drive an ultrafast phase transition from a weak to a strong topological insulator. This photo-induced transition is observed as a recovery of the energy gap inversion on a timescale shorter than 0.15 picoseconds and can persist for more than 2 picoseconds.
Similarly, in the related compound Zirconium Silicon Telluride (ZrSiTe), the injection of electronic excitations with ultrafast light pulses is speculated to be the signature of a photo-induced Lifshitz transition. materialsproject.org This transition involves a dynamic modification of the material's Fermi surface. materialsproject.org Unlike transitions requiring extreme temperatures or pressures, these photo-induced phenomena can occur under ambient conditions and are reversible, lasting for only a few picoseconds. materialsproject.org This opens up possibilities for developing high-frequency optoelectronic devices based on these materials. materialsproject.org
Table 4: Photo-Induced Transitions in Zirconium Tellurides
| Compound | Phenomenon | Timescale | Inducement | Reference |
|---|---|---|---|---|
| Zirconium Pentatelluride (ZrTe5) | WTI to STI Phase Transition | < 0.15 ps for transition, lasts > 2 ps | Femtosecond laser excitation | |
| Zirconium Silicon Telluride (ZrSiTe) | Lifshitz Transition (speculated) | Picoseconds | Ultrafast light pulses | materialsproject.org |
Transport Phenomena and Superconductivity in Zirconium Telluride
Electrical Transport Characteristics of Zirconium Telluride
Resistivity Anomalies and Their Temperature Dependence (e.g., T* peak in ZrTe₅)
Zirconium pentatelluride (ZrTe₅) is well-known for a peculiar feature in its electrical resistivity: an anomalous peak at a characteristic temperature, denoted as T. arxiv.orgarxiv.orgresearchgate.net This peak is not associated with a structural phase transition but is instead linked to a temperature-induced shift of the chemical potential across a small band gap. arxiv.orgresearchgate.net As the temperature changes, the dominant charge carriers can shift from holes to electrons, or vice versa, leading to this characteristic peak in resistivity. arxiv.org The exact temperature of this peak (T) can vary between samples. arxiv.org
The temperature dependence of resistivity in ZrTe₅ has been a subject of extensive research, with various mechanisms proposed to explain the anomalous peak. These include a Lifshitz transition, a topological phase transition, the formation of Dirac polarons, and the thermal excitation of charge carriers. arxiv.org Below the peak temperature T*, the resistivity of ZrTe₅ typically decreases as the temperature is lowered, exhibiting metallic-like behavior. researchgate.net However, some studies have reported a slight upturn in resistance at very low temperatures, below 20 K. osti.gov The origin of this low-temperature upturn is still under investigation.
Pressure can also significantly influence the resistivity anomaly in ZrTe₅. With increasing pressure, the peak temperature T* first increases, then shifts to lower temperatures, and the peak itself becomes broader and less pronounced. osti.gov Eventually, under sufficient pressure, the resistance anomaly can be completely suppressed, leading to a metallic transport behavior. osti.gov This pressure-induced suppression of the resistivity peak is correlated with a topological phase transition from a weak to a strong topological insulator. arxiv.org
Carrier Type and Mobility Analysis (e.g., Electron and Hole Carrier Densities)
Analysis based on the two-carrier model is often employed to extract the individual electron and hole densities and mobilities from experimental data. researchgate.net For instance, in ZrTe₂ thin films, both electron and hole carriers are found to exist, and their presence is indicated by the violation of Kohler's law and nonlinear Hall traces. polyu.edu.hk In these films, a high electron mobility of approximately 1.8 × 10⁴ cm²V⁻¹s⁻¹ has been observed at 2 K. polyu.edu.hkresearchgate.net
The carrier density in zirconium tellurides can be influenced by factors such as doping and the application of a gate voltage. researchgate.netresearchgate.net For example, introducing dopants can alter the conductivity of this compound thin films. researchgate.net In some systems, the carrier type can be tuned from p-type (hole-dominated) to n-type (electron-dominated) by adjusting experimental parameters. The coexistence of high-mobility electrons and holes is a key factor contributing to the interesting magnetotransport properties observed in these materials. aps.org
Below is a table summarizing typical carrier properties in different this compound compounds based on available research findings.
| Compound | Carrier Type(s) | Typical Mobility (cm²/Vs) | Notes |
| ZrTe₅ | Electrons and Holes | High | The dominant carrier type changes with temperature, leading to the resistivity anomaly. arxiv.org |
| ZrTe₂ | Electrons and Holes | ~1.8 x 10⁴ (at 2 K for electrons) | Thin films show evidence of two carrier types. polyu.edu.hkresearchgate.net |
| ZrTe | Electrons and Holes | High | Characterized as a multiband system with high carrier mobility. researchgate.net |
Investigations of Metal-Insulator Transition (MIT)-like Features
While zirconium tellurides are generally considered semimetals or narrow-gap semiconductors, they exhibit features that are reminiscent of a metal-insulator transition (MIT). wikipedia.org A metal-insulator transition is a phenomenon where a material undergoes a change from a metallic state with good electrical conductivity to an insulating state with suppressed conductivity, often driven by factors like temperature, pressure, or doping. wikipedia.orgaps.org
In ZrTe₅, the pressure-induced topological phase transition from a weak to a strong topological insulator is accompanied by significant changes in resistivity, which can be viewed as an MIT-like feature. arxiv.org As pressure is applied, the material's band gap first closes and then reopens, leading to a minimum in resistivity at the transition point. arxiv.org This transition from a more resistive to a more conductive state and back again mirrors the behavior seen in some metal-insulator transitions. arxiv.org
Furthermore, the anomalous resistivity peak in ZrTe₅ itself, where the material's resistivity dramatically changes with temperature, can be considered a form of temperature-driven transition between different transport regimes, although not a true metal-insulator transition in the conventional sense of opening a large bandgap. arxiv.orgarxiv.org The study of these MIT-like features in zirconium tellurides provides valuable insights into the complex interplay between electronic band structure, carrier dynamics, and external stimuli in these topological materials. yale.edu
Magnetotransport Studies in this compound
Magnetoresistance (MR) Behavior
This compound compounds exhibit remarkable magnetoresistance (MR) properties, which is the change in electrical resistance in response to an applied magnetic field. nih.gov The MR behavior in these materials is a key area of research, providing insights into their electronic structure and carrier dynamics. polyu.edu.hkaip.org
In ZrTe₂ thin films, a large magnetoresistance of 3000% has been observed at 2 K in a 9 T magnetic field applied perpendicular to the film. polyu.edu.hkresearchgate.net These films also display interesting anisotropic MR behavior, with a robust linear magnetoresistance when the magnetic field is in-plane and a negative magnetoresistance when the magnetic field is parallel to the current direction. polyu.edu.hkresearchgate.net The origin of the negative longitudinal magnetoresistance (LMR) is a topic of ongoing investigation, with potential explanations including conductivity fluctuations and the chiral anomaly effect related to their topological semimetal nature. researchgate.netaip.org
In ZrTe₅, the magnetoresistance is also significant and has been extensively studied. arxiv.org The presence of both electron and hole carriers plays a crucial role in its MR behavior. arxiv.org The temperature and magnetic field dependence of the MR can provide valuable information about the scattering mechanisms and the nature of the Fermi surface in these materials. researchgate.net
Large and Non-Saturating Magnetoresistance
A particularly noteworthy characteristic of some this compound compounds is the observation of a large and non-saturating magnetoresistance. arxiv.org This means that the magnetoresistance continues to increase with the applied magnetic field without reaching a plateau, even at very high field strengths. nih.gov This behavior is often associated with materials that have a near-perfect balance of electron and hole carrier concentrations, a condition known as charge carrier compensation. arxiv.orgillinois.edu
In ZrTe₅, the non-saturating magnetoresistance at high temperatures is attributed to the presence of both thermally excited electron and hole carriers. arxiv.org The near compensation of these carriers leads to a consistent rise in magnetoresistance with the magnetic field. arxiv.org This phenomenon is not unique to zirconium tellurides and has been observed in other topological semimetals like WTe₂. nih.gov The combination of high carrier mobility and the presence of both electron and hole carriers is believed to be the key to this large, non-saturating magnetoresistance. aps.orgemfl.eu
The table below highlights some of the remarkable magnetoresistance values reported for zirconium tellurides.
| Compound | Magnetoresistance (MR) | Conditions | Key Feature |
| ZrTe₂ | 3000% | 2 K, 9 T (perpendicular field) | Large MR in thin films. polyu.edu.hkresearchgate.net |
| ZrTe₅ | Large, non-saturating | High temperatures | Attributed to electron-hole compensation. arxiv.org |
Linear Magnetoresistance
In select configurations, this compound compounds exhibit a notable linear magnetoresistance (LMR). This effect is particularly prominent in thin films of zirconium ditelluride (ZrTe2) when a magnetic field is applied in-plane. researchgate.netpolyu.edu.hk Research on ZrTe2 nanoplates has observed a robust, non-saturating linear magnetoresistance at high fields when the in-plane magnetic field is oriented perpendicular to the electric current. arxiv.org This linear behavior has been attributed to carrier fluctuations within the material. arxiv.org Similarly, studies on ZrTe2 thin films deposited by pulsed-laser deposition also report a large linear MR in parallel magnetic fields. polyu.edu.hk
Negative Longitudinal Magnetoresistivity (LMR) and its Origins (e.g., Chiral Anomaly, Conductivity Fluctuations, Kondo Effect)
One of the most widely studied transport phenomena in this compound is the negative longitudinal magnetoresistivity (LMR), where the electrical resistance decreases with an applied magnetic field parallel to the current. aip.orgarxiv.org This effect is considered a hallmark of underlying topological properties and has been observed in both ZrTe5 and ZrTe2. aip.orgresearchgate.net Several mechanisms have been proposed to explain its origin.
Chiral Anomaly: For the three-dimensional Dirac semimetal ZrTe5, the leading explanation for negative LMR is the chiral anomaly. researchgate.netnih.govnih.gov This quantum mechanical effect involves a charge pumping between Weyl nodes of opposite chirality induced by parallel electric and magnetic fields, resulting in a positive magnetoconductivity (and thus negative magnetoresistivity) that is proportional to the square of the magnetic field (B²). researchgate.nethkust.edu.hk The observation of this quadratic field dependence is considered strong evidence for the chiral magnetic effect in ZrTe5. researchgate.net However, some observations, such as negative LMR when the field is perpendicular to the current, suggest that the chiral anomaly is not the sole mechanism at play. arxiv.org
Conductivity Fluctuations: In ZrTe2 nanoplates, an alternative mechanism has been proposed, particularly when the chiral anomaly is unlikely due to the Fermi level's position far from the Dirac cones. arxiv.orgaip.org In these cases, negative LMR is suggested to stem from conductivity fluctuations. aip.org These fluctuations can arise from material non-homogeneities, such as an excess of Zirconium, which distorts the current paths and leads to a negative LMR. arxiv.orgaip.org The correlation between the disappearance of negative LMR at higher temperatures and changes in carrier mobility supports this model. arxiv.org
Kondo Effect: The Kondo effect, which involves the scattering of conduction electrons by magnetic impurities, has been considered as a possible source for isotropic negative LMR in ZrTe2. arxiv.org However, this effect is typically suppressed and eventually eliminated by strong magnetic fields and therefore cannot fully account for the negative LMR observed at high fields in these materials. arxiv.org Furthermore, as ZrTe5 is considered non-magnetic, spin-dependent scattering is deemed an unlikely cause for its significant negative LMR. arxiv.org
| Proposed Origin | Description | Applicable Compound | Supporting Evidence |
| Chiral Anomaly | Charge pumping between Weyl nodes in parallel E and B fields, a consequence of the material's topological band structure. researchgate.netnih.gov | ZrTe5 | Quadratic dependence of magnetoconductance on the magnetic field. researchgate.net |
| Conductivity Fluctuations | Spatial fluctuations in carrier mobility, possibly due to defects like excess Zr, distort current paths. arxiv.orgaip.org | ZrTe2 | Correlation with carrier mobility; disappears above ~15 K. arxiv.org |
| Kondo Effect | Scattering of electrons by localized magnetic moments. arxiv.org | ZrTe2 | Can explain some isotropic LMR at low fields, but is suppressed at high fields. arxiv.org |
Hall Effect Measurements and Multiband Conduction
Hall effect measurements are crucial for characterizing the charge carriers in this compound. A key finding in ZrTe2 is a nonlinear dependence of the Hall resistivity on the magnetic field, particularly at low temperatures. arxiv.orgaip.org This nonlinearity is a strong indication of multiband conduction, meaning that more than one type of charge carrier (e.g., electrons and holes) contributes to the transport. polyu.edu.hkarxiv.org This behavior is often analyzed using a two-carrier model to extract the densities and mobilities of the different carrier types. polyu.edu.hkaip.org
In ZrTe5, the situation is further complicated by a temperature-induced Lifshitz transition, where the material's dominant carrier type changes. aps.org This transition is marked by a sign reversal in the Hall coefficient. hkust.edu.hkresearchgate.net Furthermore, ZrTe5 can exhibit an anomalous Hall effect (AHE), which is a contribution to the Hall voltage that is not linearly dependent on the magnetic field and is typically found in magnetic materials. aps.orgresearchgate.net In nonmagnetic ZrTe5, the AHE is not attributed to magnetism but rather to the intrinsic Berry curvature of the electronic bands or the splitting of massive Dirac bands in a magnetic field. researchgate.netresearchgate.net The anomalous contribution can dominate the Hall response in a narrow temperature window around the Lifshitz transition. aps.org
| Compound | Carrier Density | Mobility | Temperature | Source |
| ZrTe2 (nanoplate) | ~10²⁰ cm⁻³ | - | 2 K | arxiv.orgaip.org |
| ZrTe2 (thin film) | - | 1.8 x 10⁴ cm²V⁻¹s⁻¹ (electron) | 2 K | researchgate.netpolyu.edu.hk |
| HfTe5 (thin flake) | 1.4 x 10¹⁵ cm⁻³ | 1.84 x 10⁶ cm²V⁻¹s⁻¹ | 2 K | researchgate.net |
| ZrTe5 (few-layer) | - | ~3500 cm²V⁻¹s⁻¹ (hole), ~1000 cm²V⁻¹s⁻¹ (electron) | Low Temperature | nih.gov |
Shubnikov-de Haas (SdH) Oscillations for Fermi Surface Topology
Shubnikov-de Haas (SdH) oscillations, which are quantum oscillations in magnetoresistance at low temperatures and high magnetic fields, provide a powerful tool for mapping the Fermi surface topology of a material. tuwien.at In high-quality ZrTe5 crystals, well-resolved SdH oscillations are observed, indicating high electron mobility. nih.govpnas.org
Analysis of the angular dependence of the SdH oscillation frequency has revealed that the Fermi surface of ZrTe5 is a highly anisotropic, "cigar-like" ellipsoid. pnas.org Furthermore, a phase analysis of these oscillations can determine the Berry phase, a key indicator of nontrivial band topology. iphy.ac.cn For ZrTe5, measurements have confirmed a nontrivial π Berry phase, which is characteristic of Dirac fermions. iphy.ac.cnresearchgate.net Interestingly, this nontrivial phase was observed for magnetic fields applied along the c-plane but was absent in the b-plane, leading to the suggestion that ZrTe5 behaves as a weak topological insulator at low temperatures. researchgate.net
Thermoelectric Transport Properties of this compound
This compound exhibits remarkable thermoelectric properties, which are intrinsically linked to the transport anomalies discussed previously. The efficiency of a material in converting a temperature difference into an electric voltage is quantified by its Seebeck coefficient. wikipedia.org
Thermopower (Seebeck Coefficient) Measurements and Sign Changes
A defining characteristic of ZrTe5 is a prominent anomaly in its temperature-dependent resistivity, which manifests as a sharp peak at a characteristic temperature, T*. hkust.edu.hkuidaho.edu This resistivity peak is consistently accompanied by a sign change in the thermopower, or Seebeck coefficient (S), at the same temperature. researchgate.netuidaho.edu
The sign of the Seebeck coefficient is determined by the nature of the dominant charge carriers; it is negative for electrons and positive for holes. uidaho.edu Therefore, the observed sign inversion in ZrTe5 from negative at low temperatures to positive at higher temperatures indicates a transition in the dominant carrier type from electron-like to hole-like as the temperature increases past T*. uidaho.edu
Mechanisms of Thermoelectric Transport Anomalies
The peculiar resistivity anomaly and the concurrent sign reversal of the Seebeck and Hall coefficients in ZrTe5 have been the subject of extensive research, with several interconnected mechanisms proposed to explain this behavior.
A leading explanation is a temperature-induced Lifshitz transition . aps.orgresearchgate.net In this scenario, increasing temperature causes the chemical potential (or Fermi level) to shift from the conduction band to the valence band. researchgate.net This shift directly explains the change in the dominant carrier type from electrons to holes, accounting for the sign changes in the Seebeck and Hall coefficients. aps.orgresearchgate.net
Other theories have also been put forward. One proposal involves the formation of Dirac polarons , which are quasiparticles consisting of electrons trapped by their own interaction with lattice vibrations. researchgate.netuidaho.edu The formation and behavior of these polarons could potentially lead to the observed resistivity peak. uidaho.edu Additionally, some studies suggest that a topological phase transition from a weak to a strong topological insulator may occur at the same temperature as the Lifshitz transition, contributing to the transport anomalies. aps.orgresearchgate.net
Superconductivity in this compound Compounds
Zirconium pentatelluride (ZrTe₅), a topological semimetal, exhibits pressure-induced superconductivity. osti.govcas.cn At ambient pressure, ZrTe₅ is not a superconductor. However, the application of high pressure induces a transition to a superconducting state.
A superconducting transition is first observed at a pressure of 6.2 GPa with a transition temperature (Tc) of 1.8 K. osti.gov This emergence of superconductivity coincides with the complete suppression of a resistance anomaly that occurs near 128 K at ambient pressure. osti.govcas.cn As the pressure increases, the superconducting transition temperature rises, reaching a maximum of 4.0 K at 14.6 GPa. osti.govcas.cn
Further increases in pressure reveal a complex phase diagram. At pressures above 21.2 GPa, a second superconducting phase appears with a maximum Tc of about 6.0 K, which coexists with the initial superconducting phase up to the highest pressures studied (68.5 GPa). osti.govcas.cn These superconducting phases are linked to structural transitions. The initial emergence of superconductivity is associated with a structural change from the ambient pressure Cmcm phase to a high-pressure C2/m phase. osti.govcas.cn The appearance of the second superconducting phase is correlated with a mixture of the C2/m phase and another high-pressure phase with a P-1 structure. osti.govcas.cn
The pressure-temperature phase diagram below illustrates the evolution of superconductivity in ZrTe₅.
| Pressure (GPa) | Superconducting Transition Temperature (Tc) (K) | Structural Phase(s) | Key Observations | Reference(s) |
| < 6.2 | No superconductivity | Cmcm | Semimetal with resistance anomaly. | osti.govcas.cn |
| 6.2 | 1.8 | C2/m | Emergence of superconductivity. | osti.govcas.cn |
| 14.6 | 4.0 | C2/m | Maximum Tc for the first superconducting phase. | osti.govcas.cn |
| > 21.2 | Up to 6.0 | C2/m + P-1 | A second, coexisting superconducting phase appears. | osti.govcas.cn |
While stoichiometric zirconium ditelluride (ZrTe₂) is not a superconductor, Te-deficient, non-stoichiometric compositions like ZrTe₁․₈ exhibit superconductivity. arxiv.orgresearchgate.net High-quality single crystals of ZrTe₁․₈, grown via isothermal chemical vapor transport, show a superconducting transition at a critical temperature (Tc) of approximately 3.2 K. arxiv.orgresearchgate.net
The superconducting state in ZrTe₁․₈ is not characteristic of a conventional single-band superconductor. arxiv.orgresearchgate.net The temperature dependence of the upper critical field (Hc2) is best described by a two-gap model, suggesting the presence of a multigap superconducting state. arxiv.orgresearchgate.net This model points towards an electron-phonon two-gap state with strong intraband coupling. arxiv.orgresearchgate.net The observation of a multigap state in Te-deficient ZrTe₁․₈ suggests that this feature, often seen in intercalated transition metal dichalcogenides, may be an intrinsic property of the material's electronic structure rather than a consequence of intercalation. arxiv.orgresearchgate.net
The emergence of superconductivity in Te-deficient ZrTe₂ is strongly linked to the presence of tellurium vacancies and the resulting changes in the electronic structure. arxiv.orgresearchgate.net First-principles calculations based on density functional theory (DFT) show that the introduction of Te vacancies in ZrTe₂ leads to the formation of a peak in the density of states (DOS) at the Fermi level. arxiv.orgresearchgate.net This peak arises from the creation of localized Zr-d bands. arxiv.orgresearchgate.net
The presence of these localized states near the Fermi level and the significant increase in the total DOS are believed to promote electronic instabilities that are favorable for the formation of a superconducting ground state, consistent with the standard Bardeen-Cooper-Schrieffer (BCS) theory. arxiv.orgresearchgate.net Essentially, the Te deficiency fine-tunes the electronic structure to support superconductivity. arxiv.orgresearchgate.net In stoichiometric ZrTe₂, about 53% of the DOS at the Fermi level comes from Zr-d orbitals and 42% from Te-p orbitals. The vacancies enhance the contribution of the localized Zr-d bands, which is crucial for the superconducting pairing. arxiv.org
Superconductivity has also been discovered in ternary this compound compounds with the general formula Zr₆MTe₂, where M is a 3d transition metal. arxiv.orgpaperswithcode.com These materials are isostructural to the Sc₆MTe₂ family of superconductors. arxiv.orgpaperswithcode.com
Research on polycrystalline samples of Zr₆MTe₂ (M = Cr, Mn, Fe, Co) has revealed the following:
Zr₆FeTe₂ is a bulk superconductor with a transition temperature (Tc) of 0.76 K, confirmed by both electrical resistivity and heat capacity measurements. arxiv.orgpaperswithcode.com
Zr₆CoTe₂ also shows superconductivity, with a zero-resistivity state observed below a Tc of 0.13 K. arxiv.orgpaperswithcode.com
Zr₆₊δMn₁₋δTe₂ does not exhibit superconductivity; instead, it displays strong magnetism which likely suppresses the formation of a superconducting state. arxiv.orgpaperswithcode.com
The superconducting properties of the Zr₆MTe₂ series show some similarities to the Sc₆MTe₂ series, such as having the highest Tc when M = Fe. arxiv.org However, the Tc values in the zirconium-based compounds are significantly lower than their scandium counterparts (e.g., Tc = 4.7 K for Sc₆FeTe₂). arxiv.org The electronic states at the Fermi energy in these compounds are composed of both Zr 4d and the transition metal 3d orbitals. arxiv.org
The table below summarizes the superconducting properties of some ternary zirconium tellurides.
| Compound | Superconducting Transition Temperature (Tc) (K) | Key Characteristics | Reference(s) |
| Zr₆FeTe₂ | 0.76 | Bulk superconductivity. | arxiv.orgpaperswithcode.comarxiv.org |
| Zr₆CoTe₂ | 0.13 | Zero resistivity observed. | arxiv.orgpaperswithcode.comarxiv.org |
| Zr₆₊δMn₁₋δTe₂ | Not Superconducting | Exhibits strong magnetism. | arxiv.orgpaperswithcode.com |
Low Dimensional Zirconium Telluride Materials Research
Zirconium Telluride Thin Films
This compound thin films are a key area of research due to their non-trivial band structures which give rise to interesting electronic behaviors. polyu.edu.hk Compounds like zirconium ditelluride (ZrTe2) and zirconium pentatelluride (ZrTe5) have demonstrated characteristics of topological semimetals and Dirac fermions. tohoku.ac.jppolyu.edu.hk The quality and properties of these thin films are highly dependent on the synthesis methods and the substrates used for their growth. polyu.edu.hk However, a significant challenge is their instability in ambient conditions, which necessitates the use of protective capping layers. polyu.edu.hk
The synthesis of high-quality this compound thin films is crucial for exploring their intrinsic properties. Pulsed laser deposition (PLD) has been successfully employed to grow epitaxial hexagonal ZrTe₂ thin films on sapphire substrates. polyu.edu.hk The quality of these films is highly dependent on the growth temperature, with optimal results achieved between 500 °C and 750 °C. polyu.edu.hk Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to confirm the microstructure and crystallographic orientation of the grown films. polyu.edu.hk For instance, ZrTe₂ films grown on (0001) sapphire substrates show a high degree of uniformity and an orientation relationship of (0001)ZrTe₂//(0001)s. polyu.edu.hk
Another promising method for large-scale fabrication is physical vapor deposition (PVD), specifically using RF magnetron sputtering. tohoku.ac.jptohoku.ac.jp This technique has been used to grow quasi-one-dimensional ZrTe₅ thin films. tohoku.ac.jptohoku.ac.jp The as-deposited films are initially amorphous and require a post-deposition heat treatment in an argon atmosphere to induce crystallization, which is essential for achieving the desired material properties. tohoku.ac.jp The electrochemical deposition technique has also been explored for producing polycrystalline this compound thin films. researchgate.net
To protect the highly unstable ZrTe₂ thin films from reacting with moisture and air, capping layers such as tellurium and polycrystalline aluminum nitride (AlN) are utilized. polyu.edu.hk
The electronic and transport properties of this compound thin films are strongly influenced by their thickness. In ZrTe₅ thin flakes, a significant thickness dependence of the electronic structure has been observed, characterized by a downward shift of the Fermi level as the material is thinned down from bulk to a few atomic layers. researchgate.net This tunability is further enhanced by the application of an external electric field, which can modify the magnetoresistance and quantum oscillation frequency in few-layered ZrTe₅. researchgate.net
First-principles studies on ZrX₂ (where X can be S, Se, or Te) thin films have shown that while ZrS₂ and ZrSe₂ are indirect semiconductors with band gaps that decrease with increasing thickness, 1T-ZrTe₂ is semimetallic in both thin film and bulk forms. researchgate.net The electrical transport properties of ZrTe₂ films also vary with the substrate. Films on sapphire substrates exhibit metallic behavior, whereas those on STO (110) substrates show characteristics of a topological semimetal, including a large magnetoresistance when a magnetic field is applied perpendicular to the film. polyu.edu.hk
| Property | Observation | Compound |
| Fermi Level Shift | Shifts downward by ~160 meV as thickness is reduced from bulk to two-unit cells. | ZrTe₅ |
| Band Gap | Decreases with increasing layer number. | ZrS₂, ZrSe₂ |
| Electronic Character | Semimetallic in both bulk and thin film forms. | 1T-ZrTe₂ |
| Transport Behavior | Metallic on sapphire, topological semimetal on STO (110). | ZrTe₂ |
Growth and Characterization of Epitaxial this compound Thin Films
This compound Nanostructures (Nanoribbons, Nanoplates, Monolayers)
This compound can be synthesized into various low-dimensional nanostructures, including nanoribbons, nanoplates, and monolayers, which exhibit fascinating properties. researchgate.net For example, crystals of ZrTe₅ can be grown using chemical vapor transport with iodine as a transport agent, and their morphology can be investigated using scanning electron microscopy (SEM). ohsu.eduuidaho.edu These nanostructures, particularly the quasi-one-dimensional forms, are of great interest for their potential in advanced electronic devices. ucr.edutechbriefs.com
Quasi-one-dimensional (quasi-1D) van der Waals materials like zirconium tritelluride (ZrTe₃) and zirconium pentatelluride (ZrTe₅) are composed of atomic chains with strong covalent bonds in one direction and weaker van der Waals forces holding them together in the other directions. tohoku.ac.jpresearchgate.netphysicsworld.com This unique crystal structure allows them to be exfoliated into nanoribbons or nanowires. researchgate.netphysicsworld.com These materials are considered critical for the next generation of nano-electronics and quantum computing due to the combination of 1D quantum effects and the stackable nature of 2D materials. tohoku.ac.jpkeio.ac.jp ZrTe₅, in particular, has garnered attention for its properties as a Dirac and Weyl semimetal, where electrons behave as if they have no mass. tohoku.ac.jptohoku.ac.jp
A remarkable property of ZrTe₃ nanoribbons is their exceptionally high current-carrying capacity. ucr.edutechbriefs.com These nanoribbons have been shown to sustain a current density of around 100 MA/cm², which is approximately 50 times greater than that of conventional copper interconnects. ucr.edutechbriefs.comphysicsworld.com This high current density is attributed to the single-crystal nature of these quasi-1D materials, which lack the grain boundaries and surface roughness that scatter electrons in polycrystalline metals. ucr.edutechbriefs.comphysicsworld.com This characteristic makes ZrTe₃ nanoribbons a promising candidate for nanometer-scale interconnects and transistor channels in future miniaturized electronic devices. physicsworld.comtechbriefs.com
| Nanostructure | Key Finding | Potential Application |
| ZrTe₃ Nanoribbon | Current density of ~100 MA/cm², 50x higher than copper. ucr.eduphysicsworld.com | Nanoscale interconnects, transistor channels. physicsworld.comtechbriefs.com |
| ZrTe₅ | Exhibits properties of a Dirac and Weyl semimetal. tohoku.ac.jptohoku.ac.jp | Nano-electronics, quantum computing, spintronics. tohoku.ac.jpkeio.ac.jp |
| ZrTe₂ | Shows type-II Weyl semimetal characteristics. researchgate.net | Physical property research. researchgate.net |
Quasi-One-Dimensional Van der Waals this compound
Strain Engineering in Low-Dimensional this compound
Strain engineering has emerged as a powerful tool for tuning the electronic and optical properties of low-dimensional materials. shanghaitech.edu.cnnih.gov By applying mechanical strain, it is possible to modify the atomic spacing and crystal symmetry, thereby altering the material's quantum states. nih.gov
In the context of zirconium-based tellurides, first-principles calculations have demonstrated the potential of strain engineering. For a monolayer of ZrGeTe₄, a ternary transition metal chalcogenide, applying both compressive and tensile strain can linearly reduce its bandgap. researchgate.net Notably, a semiconductor-to-metal transition can be induced under compressive strain. researchgate.net Similarly, for ZrS₂ monolayers, an applied strain can effectively modulate the bandgap over a wide range. researchgate.net These findings suggest that strain engineering can be a viable method to tailor the properties of low-dimensional this compound materials for specific applications in nanoscale electronic and optoelectronic devices. researchgate.net
| Material | Strain Type | Effect on Bandgap |
| ZrGeTe₄ Monolayer | Compression & Tensile | Linear reduction. researchgate.net |
| ZrGeTe₄ Monolayer | Compression | Semiconductor-to-metal transition. researchgate.net |
| ZrS₂ Monolayer | -6% to +8% | Effective modulation. researchgate.net |
Modulation of Electronic Band Gap via Strain
The electronic band gap is a fundamental property of semiconductors that dictates their electronic and optical behavior. Research has demonstrated that applying strain to low-dimensional this compound materials can significantly alter their band gap.
Theoretical studies based on density functional theory (DFT) have explored the effects of tensile strain on various this compound compounds. For monolayer zirconium tritelluride (ZrTe₃), which is typically metallic in its unstrained state, the application of tensile strain can induce a transformation into an indirect bandgap semiconductor. nih.govrsc.org The bandgap of ZrTe₃ monolayers has been shown to vary from 0.1 eV to 0.52 eV under pressure. mdpi.com
Similarly, zirconium ditelluride (ZrTe₂), which is metallic in its natural state, can undergo a transition to a semiconductor under tensile strain. aip.org Investigations using Boltzmann transport theory show that tensile strain increases the separation between the conduction and valence bands, resulting in an indirect bandgap. aip.org Specifically, an 8% tensile strain is predicted to open an indirect bandgap of 0.5 eV. aip.org Other studies confirm that tensile strain widens the bandgap in ZrTe₂. ucc.ie
In the related ternary compound, zirconium germanium tetratelluride (ZrGeTe₄), first-principles calculations show that the material is a semiconductor with a direct bandgap of 1.21 eV in its perfect crystal form. researchgate.net Both compressive and tensile strain can linearly reduce this bandgap, thereby modulating its optical absorption properties. researchgate.net
| Material | Unstrained State | Type of Strain | Strain Magnitude | Resulting Band Gap (eV) | Band Gap Type | Reference |
|---|---|---|---|---|---|---|
| Monolayer ZrTe₃ | Metal | Tensile | 4% | > 0 | Indirect | nih.govrsc.org |
| Monolayer ZrTe₃ | Metal | Pressure | up to 2 GPa | 0.1 - 0.52 | - | mdpi.com |
| ZrTe₂ | Metal | Tensile | 8% | 0.5 | Indirect | aip.org |
| Monolayer ZrGeTe₄ | Semiconductor (1.21 eV) | Compressive & Tensile | - | Linear Reduction | Direct | researchgate.net |
Inducing Semiconductor-to-Metal Transitions under Strain
Strain can not only modulate the band gap of a semiconductor but also close it entirely, inducing a transition to a metallic state. Conversely, a metallic material can have a bandgap opened, transitioning it into a semiconductor. In the family of zirconium tellurides, research has primarily focused on metal-to-semiconductor transitions.
Monolayer ZrTe₃ is predicted to be metallic in its unstrained form. However, applying a biaxial tensile strain of 4% can transform it into an indirect bandgap semiconductor. nih.govrsc.org A similar effect is observed in ZrTe₂, which is metallic at 0% strain but transitions to a semiconductor with an indirect bandgap under tensile strain. aip.org
While a semiconductor-to-metal transition has not been the primary finding for binary zirconium tellurides, it has been observed in related compounds. For instance, the ternary semiconductor ZrGeTe₄ undergoes a transition to a metallic state when subjected to compressive strain. researchgate.net This demonstrates that the direction of the electronic phase transition is highly dependent on both the specific material and the nature of the applied strain (compressive vs. tensile).
| Material | Initial State | Strain Type | Critical Strain | Final State | Reference |
|---|---|---|---|---|---|
| Monolayer ZrTe₃ | Metal | Tensile | 4% | Semiconductor | nih.govrsc.org |
| ZrTe₂ | Metal | Tensile | -8% (compressive) to 8% (tensile) | Semiconductor (at 8% tensile) | aip.org |
| Monolayer ZrGeTe₄ | Semiconductor | Compressive | Not specified | Metal | researchgate.net |
Impact on Topological Phase Transitions
Zirconium pentatelluride (ZrTe₅) has emerged as a key material for investigating the interplay between strain and topological phases of matter. Its electronic structure is exceptionally sensitive to lattice deformations, placing it in close proximity to a topological phase transition. nih.gov
Magnetotransport studies have shown that uniaxial strain can drive ZrTe₅ through a topological phase transition between a weak topological insulator (WTI) and a strong topological insulator (STI) phase. d-nb.infoarxiv.org This transition occurs via an intermediate gapless Dirac semimetal state. d-nb.info The process involves the closing and subsequent reopening of the Dirac band mass gap, which can be directly mapped by observing quantum oscillations in the material's electrical resistance. nih.govd-nb.infoarxiv.org
Advanced Applications and Future Research Directions of Zirconium Telluride
Zirconium Telluride in Quantum Devices and Technologies
The unique topological properties of this compound, particularly ZrTe5, make it a focal point for research in quantum technologies. scitechdaily.com ZrTe5 is classified as a topological semimetal, a state of matter characterized by unique electronic structures that lead to highly stable conduction properties. scitechdaily.com It exhibits characteristics of both Dirac and Weyl semimetals, where electrons behave as if they have zero mass, leading to exotic optical and magnetic properties. tohoku.ac.jp These quantum behaviors are considered promising for the development of next-generation quantum technologies. scitechdaily.com
Spintronic Devices
Spintronics, an emergent technology that utilizes the intrinsic spin of electrons in addition to their charge, stands to benefit from the properties of this compound. The quantum spin Hall effect, a key phenomenon for spintronic applications, is a prominent feature of materials like ZrTe5. uidaho.edu This effect, observed in two-dimensional topological insulators, allows for dissipationless transport of spin-polarized electrons along the edges of the material. uidaho.eduresearchgate.net Monolayer ZrTe5 is predicted to be a quantum spin Hall insulator with a significant bulk band gap, which is crucial for realizing the quantum spin Hall effect at room temperature. researchgate.net This could enable the development of highly efficient and low-power spintronic devices for data storage and processing. uidaho.eduresearchgate.net
Quantum Computing and Nano-electronics
This compound is a promising material for the advancement of quantum computing and nano-electronics. tohoku.ac.jpkeio.ac.jpbioengineer.org Its topological properties, which protect quantum information from decoherence, are highly sought after for building robust quantum bits (qubits), the fundamental units of quantum computers. scitechdaily.comuidaho.edu The material's potential to host Majorana zero modes at the interface with a superconductor presents a pathway toward fault-tolerant quantum computing. jku.at
Recent breakthroughs have demonstrated the fabrication of quasi-one-dimensional van der Waals this compound thin films, a development that has long been anticipated for its potential in quantum computing and nano-electronics. tohoku.ac.jpkeio.ac.jpbioengineer.org These quasi-1D materials amplify quantum effects and are considered critical for the next generation of these technologies. tohoku.ac.jp Furthermore, the high current density of ZrTe3 nanoribbons, exceeding that of conventional metals like copper by nearly two orders of magnitude, makes them ideal candidates for downscaled interconnects and transistor channels in nano-electronic circuits. physicsworld.com
| Property | Significance for Quantum Computing & Nano-electronics |
| Topological Semimetal | Protects quantum states from decoherence, crucial for stable qubits. scitechdaily.com |
| Quasi-1D Structure | Amplifies quantum effects, enabling next-generation nano-electronics. tohoku.ac.jp |
| High Current Density | Allows for miniaturized and highly efficient interconnects and transistors. physicsworld.com |
| Chiral Magnetic Effect | Potential for low-resistance current flow, reducing dissipation in microprocessors. bnl.gov |
This compound for Optoelectronic Applications
The interaction of this compound with light makes it a compelling material for various optoelectronic devices. heegermaterials.com Its ability to absorb a broad spectrum of light and convert it into an electrical signal is at the heart of its potential in this field. researchgate.net
High-Frequency Optoelectronic Devices
This compound shows significant promise for the development of high-frequency optoelectronic devices, particularly photodetectors operating in the terahertz (THz) range. researchgate.netprinceton.edu ZrTe5 has been utilized in photodetectors demonstrating a fast response time. researchgate.net Research on related topological semimetals suggests the potential for enhanced nonlinear photoresponse, which is advantageous for developing novel photodetectors. researchgate.net The photothermoelectric effect in ZrTe5, where light absorption generates a temperature gradient that in turn produces a voltage, is a key mechanism for its photodetection capabilities. researchgate.net This effect allows for the creation of self-powered and flexible photodetectors. researchgate.net
Recent studies have explored the use of zirconium silicon telluride (ZrSiTe) as a candidate for high-frequency optoelectronic devices. princeton.edu By using ultrafast laser pulses, researchers believe they can induce a reversible electronic phase transition in the material, which could be harnessed for high-speed optical switching applications. princeton.edu
Solar Cell Applications
This compound and related compounds are being investigated for their potential use in solar cells. heegermaterials.com Materials with high electrical conductivity and the ability to absorb light across the solar spectrum are desirable for photovoltaic applications. heegermaterials.comresearchgate.net Zirconium-doped zinc oxide, for instance, has been studied as a transparent conducting oxide, a critical component in thin-film solar cells. liverpool.ac.uk While direct application of this compound in the primary absorber layer of commercial solar cells is still under research, its properties suggest it could be used in various components of a solar cell, such as a background layer in certain device structures. heegermaterials.combayvillechemical.net
This compound in Thermoelectric Systems
Thermoelectric materials can directly convert heat into electrical energy and vice versa, offering a pathway for waste heat recovery and solid-state cooling. uidaho.eduarxiv.org this compound, particularly ZrTe5, has been recognized for its thermoelectric properties. uidaho.eduwhiterose.ac.ukacs.org
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, zT. A higher zT value indicates better performance. Studies on p-type polycrystalline ZrTe5 have reported a zT of 0.026 at 300 K, which is notably higher than that of some conventional thermoelectric materials like bipolar pristine ZrTe5 and p-type PbTe. aip.orgaip.org This enhancement is attributed to a high thermopower (Seebeck coefficient) and a low thermal conductivity. aip.orgaip.org
Research has shown that the thermoelectric performance of ZrTe5 can be further optimized. Modeling studies predict that by tuning the carrier concentration through doping, the zT of polycrystalline ZrTe5 could reach 0.2 for p-type and 0.1 for n-type at 300 K, with projections of 0.23 (p-type) and 0.32 (n-type) at 600 K. osti.gov The fact that reasonably high zT values can be achieved for both n-type and p-type ZrTe5 opens up the possibility of creating thermoelectric devices where a single compound is used for both legs of the device. osti.gov
| Material | Temperature (K) | Figure of Merit (zT) | Reference |
| p-type polycrystalline ZrTe5 | 300 | 0.026 | aip.orgaip.org |
| Predicted p-type ZrTe5 (doped) | 300 | 0.2 | osti.gov |
| Predicted n-type ZrTe5 (doped) | 300 | 0.1 | osti.gov |
| Predicted p-type ZrTe5 (doped) | 600 | 0.23 | osti.gov |
| Predicted n-type ZrTe5 (doped) | 600 | 0.32 | osti.gov |
A significant Nernst effect, the generation of a transverse electric field by a longitudinal temperature gradient in the presence of a magnetic field, has also been observed in ZrTe5. arxiv.org This large Nernst thermopower can lead to a high transversal figure of merit, with a maximal in-plane value of 0.12 reported at 120 K and 13 T. arxiv.org This opens another avenue for utilizing this compound in thermoelectric applications, particularly in magnetic-field-assisted energy conversion.
Double-Layered Thermoelectrics
This compound, particularly in its pentatelluride (ZrTe₅) and ditelluride (ZrTe₂) forms, has been identified as a promising candidate for thermoelectric applications. Materials like ZrTe₅ are known as layered thermoelectric materials, characterized by their straightforward double-layered pentatelluride structure. uidaho.edu These materials feature feeble interlayer reinforcement, similar to graphite. uidaho.edu The unique structure of these compounds, consisting of two-dimensional layers stacked along the b-axis, plays a crucial role in their physical properties. uidaho.edu
Research into ZrTe₂ thin film heterostructures has demonstrated significant potential for thermoelectric devices. researchgate.netscispace.com For instance, a ZrTe₂/SrTiO₃ (STO) heterostructure exhibits an exceptionally high thermoelectric power factor, a key metric for performance. researchgate.netscispace.com This enhancement is attributed to the formation of a two-dimensional electron gas (2DEG) at the interface and increased conductivity from charge transfer. scispace.com Studies have shown that the Seebeck coefficient and electrical conductivity, the two components of the power factor, can be substantial in these systems. In one study, a 35 nm-thick ZrTe₂ film on an STO substrate reached a maximum Seebeck coefficient of approximately 530 µV/K at 440 K. researchgate.net The combination of a large Seebeck coefficient and high electrical conductivity leads to enormous thermoelectric power factors, reaching values as high as 4 x 10⁵ µWcm⁻¹K⁻² at 20 K and 4800 µWcm⁻¹K⁻² at room temperature. scispace.com
Computational studies also support the thermoelectric potential of ZrTe₂. The calculated thermal conductivity at ambient temperature is around 5.4 W m⁻¹ K⁻¹, suggesting its suitability for thermoelectric applications. rsc.org Furthermore, investigations into strain-modulated thermoelectric properties using Boltzmann transport theory indicate that applying tensile strain can induce a metal-to-semiconductor transition in ZrTe₂, leading to a higher Seebeck coefficient and a large power factor at room temperature. aip.org
Table 1: Temperature-Dependent Thermoelectric Properties of ZrTe₂/STO Heterostructures
| Film Thickness | Temperature (K) | Max. Seebeck Coefficient (µV/K) | Electrical Conductivity (S/cm) at 2K | Max. Power Factor (µWcm⁻¹K⁻²) |
|---|---|---|---|---|
| 35 nm | 440 | ~530 researchgate.net | > 10⁷ researchgate.net | > 3 x 10⁵ at 20 K scispace.com |
| 60 nm | 111 | 368 researchgate.net | > 10⁷ researchgate.net | > 3 x 10⁵ at 20 K scispace.com |
This table is generated based on data from references researchgate.netscispace.com.
This compound as Saturable Absorbers in Fiber Lasers
Zirconium ditelluride (ZrTe₂) has emerged as a novel and effective saturable absorber (SA) for passively mode-locked fiber lasers, enabling the generation of ultrashort pulses. optica.orgspiedigitallibrary.org As a member of the transition metal dichalcogenides (TMDs), ZrTe₂ possesses a high damage threshold and controllable photoelectric properties stemming from its anisotropic band structure. spiedigitallibrary.org
Experimental demonstrations have confirmed the viability of ZrTe₂-based SAs in erbium-doped fiber lasers (EDFLs). optica.orgspiedigitallibrary.org In one such experiment, a ZrTe₂ SA film was used to achieve a stable mode-locked optical pulse output with a central wavelength of 1564.4 nm, a repetition frequency of 5.81 MHz, and a pulse width of 2.98 ps. spiedigitallibrary.org The signal-to-noise ratio of the fundamental frequency was a high 60 dB, indicating excellent stability. spiedigitallibrary.org
The nonlinear optical properties of ZrTe₂ have been characterized, revealing its strong saturable absorption. A ZrTe₂-PVA film was found to have a modulation depth of 9.53% and a saturation intensity of 12.68 MW/cm². optica.org These properties are crucial for initiating and sustaining passive mode-locking in a laser cavity. By incorporating a ZrTe₂ SA, researchers have successfully generated various forms of solitons, including group-velocity-locked vector solitons, by adjusting pump power and in-cavity polarization. optica.org This demonstrates that ZrTe₂ is a versatile material for producing different ultrashort pulse operations. optica.org The research indicates that ZrTe₂ nanosheets are a promising option for generating ultrashort pulses in fiber lasers, particularly for vector soliton generation. optica.org
Table 2: Nonlinear Optical Properties of ZrTe₂ Saturable Absorber
| Property | Value | Reference |
|---|---|---|
| Modulation Depth | 9.53% | optica.org |
| Saturation Intensity | 12.68 MW/cm² | optica.org |
| Nonsaturable Loss | 42.6% | optica.org |
This table is generated based on data from reference optica.org.
Outlook for this compound Research
Unresolved Anomalies in Transport Properties
A significant area of ongoing research revolves around the anomalous transport properties of zirconium pentatelluride (ZrTe₅). For decades, ZrTe₅ has been known for a peculiar and prominent peak in its electrical resistivity at a characteristic temperature (T*), which can vary between 80 K and 150 K depending on the sample. uidaho.eduaip.org This resistivity anomaly is accompanied by a sign change in the thermopower at the same temperature. uidaho.eduaip.org
The origin of this transport anomaly remains an unresolved question and a subject of intense debate. aps.orgarxiv.org Several theories have been proposed, but a consensus has not been reached. These include:
Two Carrier Polaronic Transport: Some researchers suggest the anomalies are due to the polaronic nature of the material, where electrons become trapped due to electron-phonon interactions, forming a conduction band at low temperatures that results in the resistivity peak. uidaho.eduaip.org
Temperature-Induced Lifshitz Transition: Another explanation posits that a Lifshitz transition, a change in the topology of the Fermi surface, occurs with temperature, leading to the observed transport behavior. aip.orgcas.cn
Topological Phase Transition: It has also been proposed that the peak corresponds to a transition from a strong to a weak topological phase, with an intermediate Dirac semimetal state at the peak temperature. aip.org
Influence of Tellurium Vacancies: Recent first-principles calculations suggest that Te vacancies, which are known to strongly correlate with the anomalous properties, produce local changes to the electronic structure that could rationalize the transport measurements. arxiv.org
The sensitivity of these properties to sample preparation methods (e.g., flux-grown vs. chemical vapor transport) further complicates the issue, indicating that stoichiometry and crystal quality play a critical role. aip.orgaps.org Fully understanding these anomalies is crucial for harnessing the material's electronic and topological properties. arxiv.org
Further Experimental Confirmations of Topological Character
The precise topological character of ZrTe₅ is another area of active debate and investigation. uidaho.eduaps.org The material is located near a topological phase transition boundary, making its properties highly sensitive to subtle structural variations like lattice parameters and strain. arxiv.orgresearchgate.net This has led to conflicting experimental reports and theoretical predictions, with ZrTe₅ being described as a strong topological insulator (STI), a weak topological insulator (WTI), or a 3D Dirac semimetal. aps.orgaps.orgnih.govscispace.com
Strong vs. Weak Topological Insulator: Some angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling spectroscopy (STS) studies have provided evidence for an STI phase, identifying metallic surface states. aps.orgscispace.com Conversely, other experiments have observed a large bulk band gap (~100 meV), which would imply a WTI phase without topological states on the top surface. nih.govresearchgate.net Density functional theory (DFT) simulations using experimental lattice parameters often predict the STI phase, while current experimental evidence leans towards the WTI phase for most stable samples. arxiv.org
Dirac Semimetal Phase: Other experimental techniques, including magnetotransport and infrared spectroscopy, have suggested that ZrTe₅ behaves as a 3D Dirac semimetal. nih.govscispace.com This phase is theoretically predicted to exist at the transition point between the STI and WTI phases. scispace.com
This ambiguity highlights the need for further, definitive experimental confirmations. uidaho.edu Techniques that can precisely probe the material's properties, such as analyzing quantum oscillations to determine the Berry phase or using isosurfaces to distinguish between STI and WTI phases, are crucial. arxiv.org The ability to tune the topological phase with external parameters like strain or pressure presents an exciting avenue for future research and potential device applications. arxiv.orgresearchgate.net
Exploration of New this compound Phases and Heterostructures
The exploration of different stoichiometries, novel phases, and heterostructures of this compound is a rapidly advancing research frontier. The zirconium-tellurium system includes several compounds, such as ZrTe, ZrTe₂, ZrTe₃, and ZrTe₅, each with distinct and compelling physical properties. mdpi.com
A key area of exploration is the effect of external pressure, which can tune the lattice and electronic states, inducing phase transitions. cas.cnpnas.orgarxiv.org High-pressure studies on ZrTe₅ have revealed the suppression of its characteristic resistance anomaly and the emergence of superconductivity. cas.cnpnas.org These pressure-induced superconducting phases are linked to structural transitions, for example, from the ambient Cmcm space group to a high-pressure C2/m phase. cas.cnpnas.org Similarly, creating Te-deficient ZrTe₂ (e.g., ZrTe₁.₈) has been shown to induce a two-gap superconducting state, demonstrating that controlled introduction of vacancies can unlock new electronic ground states. acs.org
Furthermore, the creation of van der Waals heterostructures offers a powerful platform for engineering novel quantum phenomena. iphy.ac.cn By stacking atomically thin layers of this compound with other 2D materials like hexagonal boron nitride (hBN), researchers can create moiré superlattices that lead to new electronic properties. iphy.ac.cnaip.org Heterostructures such as ZrTe₂/SrTiO₃ have already shown exceptional thermoelectric performance due to interfacial effects. scispace.com Building and studying new heterostructures will be critical for investigating intrinsic transport properties, the role of electron-electron interactions, and potential applications in topological electronics and spintronics. iphy.ac.cn
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling, particularly first-principles calculations based on density functional theory (DFT), plays an indispensable role in understanding and predicting the complex properties of this compound. arxiv.orgarxiv.orgnih.gov These theoretical approaches are crucial for navigating the material's sensitive dependence on structural parameters and for interpreting ambiguous experimental results.
Computational studies have been instrumental in:
Mapping Topological Phase Diagrams: DFT calculations have been used to map the topological phase diagram of ZrTe₅ as a function of volume or interlayer distance, clearly demonstrating the transition from a strong topological insulator to a weak one via an intermediate Dirac semimetal state. nih.govscispace.com This provides a unified framework for explaining divergent experimental findings. nih.gov
Investigating Transport Anomalies: First-principles calculations combined with Boltzmann transport theory are being used to systematically study the origin of the anomalous resistivity peak in ZrTe₅. arxiv.org These models can simulate transport properties at different temperatures and doping densities, helping to disentangle the complex interplay of factors without necessarily invoking topological phases. arxiv.org
Predicting the Effects of Strain and Defects: Computational models can predict how strain, pressure, or defects like tellurium vacancies will modify the electronic band structure and transport properties. arxiv.orgarxiv.org For example, calculations have shown that Te vacancies not only induce compressive strain but also cause local electronic reorganizations that can explain previously elusive experimental observations. arxiv.org
Designing New Materials: By calculating the electronic and phononic band structures, computational methods can confirm the stability of new this compound phases and heterostructures and predict their properties, such as the type-II Dirac semimetal nature of ZrTe₂. mdpi.com This predictive power is essential for guiding experimental efforts toward synthesizing new materials with desired functionalities for spintronic, thermoelectric, and nanoscale applications. mdpi.comaip.org
Q & A
Q. What are the established synthesis methods for zirconium telluride, and how do reaction conditions influence phase purity?
this compound is typically synthesized via solid-state reactions by heating stoichiometric mixtures of zirconium and tellurium powders in evacuated quartz tubes at 800–1000°C for 48–72 hours. Phase purity depends on oxygen concentration: under low oxygen, ZrTe layers form, while higher oxygen levels yield ZrO₂ surfaces with Te vapor . Chemical vapor deposition (CVD) is also used for thin-film fabrication, requiring precise control of precursor ratios (e.g., ZrCl₄ and H₂Te) and substrate temperatures (500–700°C) .
Q. Which characterization techniques are critical for verifying this compound’s structural and compositional properties?
Key methods include:
- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., ZrTe vs. ZrO₂) and lattice parameters .
- Scanning electron microscopy (SEM) : Reveals surface morphology and layer thickness.
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states (e.g., Zr⁴⁺ and Te²⁻) and detects surface contaminants .
- Energy-dispersive X-ray spectroscopy (EDS) : Quantifies elemental ratios to validate stoichiometry .
Q. How do researchers calculate stoichiometric ratios and molar masses for this compound compounds?
The molar mass of ZrTe (Zr = 91.22 g/mol, Te = 127.60 g/mol) is calculated as 218.82 g/mol. For experimental batches, use the formula:
Adjust precursor masses based on desired stoichiometry (e.g., Zr₅Te₄ requires 5:4 Zr:Te molar ratios) .
Advanced Research Questions
Q. What methodologies are employed to fabricate quasi-1D van der Waals this compound thin films, and what challenges arise?
Quasi-1D ZrTe thin films are grown using molecular beam epitaxy (MBE) or CVD on insulating substrates (e.g., SiO₂/Si). Key parameters include:
- Substrate temperature: 600–700°C to ensure epitaxial alignment.
- Tellurium flux control: Prevents Te vacancies, which disrupt electronic properties . Challenges include interfacial oxidation and strain-induced defects, mitigated by ultra-high vacuum conditions (<10⁻⁸ Torr) and post-growth annealing .
Q. How does this compound’s stability vary under oxidizing vs. reducing environments, and what degradation mechanisms dominate?
Under oxidizing conditions (e.g., steam at 1000°C), ZrTe decomposes via:
In reducing atmospheres (H₂-rich), Te volatilization is suppressed, but SnTe vapor forms if tin is present . Stability is assessed using thermogravimetric analysis (TGA) coupled with mass spectrometry to track gaseous byproducts .
Q. How can contradictory data on this compound’s electronic properties be resolved?
Discrepancies in carrier mobility (e.g., 100–10,000 cm²/V·s) arise from synthesis-dependent defect densities. To resolve:
Q. What role does this compound play in mitigating nuclear fuel cladding degradation?
ZrTe layers on zircaloy surfaces reduce stress corrosion cracking (SCC) by binding fission products like cadmium. Palladium additives further enhance stability by forming Pd-Te compounds, preventing embrittlement . Testing involves irradiating ZrTe-coated samples in simulated reactor conditions (300–400°C, high-pressure H₂O) and analyzing crack propagation via SEM .
Q. What computational models predict this compound’s electronic and thermal properties?
Density functional theory (DFT) simulations using software like VASP or Quantum ESPRESSO calculate bandgaps (~0.1–0.3 eV) and phonon dispersion curves. Key parameters include:
- Exchange-correlation functionals : PBE for structural relaxation, HSE06 for accurate bandgaps.
- k-point grids : ≥12 × 12 × 4 for convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
